molecular formula C23H18N8 B10830266 EW-7195

EW-7195

Cat. No.: B10830266
M. Wt: 406.4 g/mol
InChI Key: KEADGKSQIBFYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EW-7195 is a useful research compound. Its molecular formula is C23H18N8 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N8/c1-15-4-2-7-19(28-15)23-22(17-8-9-21-26-14-27-31(21)13-17)29-20(30-23)12-25-18-6-3-5-16(10-18)11-24/h2-10,13-14,25H,12H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEADGKSQIBFYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CN5C(=NC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of EW-7195 in TGF-β Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer, where it paradoxically switches from a tumor-suppressive to a tumor-promoting role in later stages.[3] This has led to the development of targeted therapies aimed at inhibiting the TGF-β signaling cascade. One such promising agent is EW-7195, a potent and selective small molecule inhibitor of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of TGF-β signaling, with a focus on its core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. It has been noted that this compound is closely related to EW-7197 (also known as Vactosertib), which is currently in clinical development.[2][6][7] This guide will address both compounds, with the understanding that they share a core mechanism of action.

The TGF-β Signaling Pathway: Canonical and Non-Canonical Branches

The TGF-β signaling pathway is broadly categorized into two main branches: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

Canonical SMAD Pathway:

The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), a serine/threonine kinase.[3] This binding event recruits and phosphorylates the type I receptor, ALK5, leading to its activation. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[8] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[8] This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.[2][8]

Non-Canonical (Non-SMAD) Pathways:

In addition to the canonical SMAD pathway, TGF-β signaling can also activate a variety of SMAD-independent pathways. These non-canonical pathways are crucial for a full understanding of the diverse biological effects of TGF-β. The major non-canonical pathways include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: TGF-β can activate the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[5][9]

  • Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: This pathway is involved in cell survival and proliferation and can be activated by TGF-β.[5]

  • Rho GTPase Pathways: The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are involved in cell migration and invasion. TGF-β can activate these pathways.[10][11]

This compound: A Potent and Selective ALK5 Inhibitor

This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the ALK5 kinase domain.[12] By inhibiting ALK5, this compound effectively blocks the initiation of the TGF-β signaling cascade.

Quantitative Data on this compound/Vactosertib Potency
CompoundTargetIC50Reference
This compoundALK5 (TGFβRI)4.83 nM[4][12]
Vactosertib (EW-7197)ALK5 (TGFβRI)11 nM[6]
Vactosertib (EW-7197)ALK413 nM[6]

Mechanism of Action of this compound in TGF-β Signaling

The primary mechanism of action of this compound is the competitive inhibition of the ALK5 kinase, which prevents the phosphorylation of SMAD2 and SMAD3.[6][12] This action effectively blocks the canonical TGF-β signaling pathway.

Inhibition of SMAD Phosphorylation and Nuclear Translocation

Upon treatment with this compound, the TGF-β1-induced phosphorylation of SMAD2 is significantly decreased.[6][12] This inhibition of R-SMAD phosphorylation prevents their complex formation with SMAD4 and their subsequent translocation to the nucleus.[6][12] The net result is the abrogation of SMAD-mediated gene transcription.

Impact on Non-Canonical Pathways

While the primary effect of this compound is on the canonical SMAD pathway, its impact on non-canonical TGF-β signaling is an area of ongoing research. Some studies suggest that the effects of Vactosertib are primarily mediated through the SMAD pathway. However, given the intricate crosstalk between signaling pathways, it is plausible that the inhibition of ALK5 by this compound could have downstream consequences on non-SMAD pathways. Further investigation is required to fully elucidate these potential effects.

Downstream Cellular Effects of this compound

The inhibition of TGF-β signaling by this compound leads to a cascade of downstream cellular effects, particularly relevant in the context of cancer progression:

  • Inhibition of Epithelial-to-Mesenchymal Transition (EMT): EMT is a crucial process in cancer metastasis where epithelial cells lose their characteristics and acquire a more migratory and invasive mesenchymal phenotype. TGF-β is a potent inducer of EMT. This compound has been shown to inhibit TGF-β1-induced EMT, as evidenced by the restoration of epithelial markers like E-cadherin and the reduction of mesenchymal markers such as N-cadherin and Vimentin.[12]

  • Suppression of Cell Motility and Invasion: By inhibiting EMT and potentially other migratory pathways, this compound effectively reduces the motility and invasive capacity of cancer cells.[12]

  • Inhibition of Metastasis: Preclinical studies have demonstrated that this compound can significantly inhibit breast cancer metastasis to the lungs in animal models.[6][12]

Visualizing the Mechanism of Action

TGF-β Signaling Pathway and the Point of Inhibition by this compound

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbRII TGFβRII TGF-beta->TGFbRII 1. Ligand Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 2. Receptor Complex Formation & ALK5 Activation SMAD23 SMAD2/3 ALK5->SMAD23 3. SMAD2/3 Phosphorylation Non_SMAD Non-SMAD Pathways (MAPK, PI3K/AKT, Rho) ALK5->Non_SMAD Non-Canonical Activation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (EMT, Proliferation, etc.) SMAD_complex->Transcription 5. Nuclear Translocation & Gene Regulation This compound This compound This compound->ALK5 Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Experimental Workflow for Assessing this compound Efficacy

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Kinase_Assay ALK5 Kinase Assay (IC50 Determination) Western_Blot Western Blot (p-SMAD2 levels) Kinase_Assay->Western_Blot Luciferase_Assay Luciferase Reporter Assay (SMAD-dependent transcription) Western_Blot->Luciferase_Assay Confocal_Microscopy Confocal Microscopy (SMAD nuclear translocation, EMT markers) Luciferase_Assay->Confocal_Microscopy Wound_Healing Wound Healing Assay (Cell Migration) Confocal_Microscopy->Wound_Healing Invasion_Assay Matrigel Invasion Assay (Cell Invasion) Wound_Healing->Invasion_Assay Xenograft Breast Cancer Xenograft Model Invasion_Assay->Xenograft Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth IHC Immunohistochemistry (p-SMAD2, EMT markers) Xenograft->IHC Metastasis_Model Spontaneous Metastasis Model Metastasis_Quantification Quantification of Metastatic Lesions Metastasis_Model->Metastasis_Quantification Metastasis_Model->IHC

Caption: A typical experimental workflow to evaluate the efficacy of this compound.

Detailed Methodologies for Key Experiments

The following are detailed descriptions of the key experimental protocols used to elucidate the mechanism of action of this compound.

ALK5 Kinase Assay
  • Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of the ALK5 kinase. A common method involves a radiometric assay using [γ-³²P]ATP or a non-radiometric assay using a fluorescently labeled ATP analog.

  • Methodology:

    • Recombinant human ALK5 kinase is incubated with a specific substrate (e.g., a synthetic peptide or a protein like SMAD2) in a reaction buffer containing ATP and magnesium ions.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of ³²P. In non-radiometric assays, this can be measured using specific antibodies that recognize the phosphorylated substrate in an ELISA format or by using fluorescence polarization.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

Western Blot Analysis for Phospho-SMAD2
  • Principle: This technique is used to detect and quantify the levels of phosphorylated SMAD2 (p-SMAD2) in cells treated with TGF-β1 in the presence or absence of this compound.

  • Methodology:

    • Cells (e.g., mammary epithelial cells) are serum-starved and then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

    • Cells are then stimulated with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-SMAD2.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The membrane is often stripped and re-probed with an antibody for total SMAD2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Luciferase Reporter Assay for SMAD-Dependent Transcription
  • Principle: This assay measures the transcriptional activity of the SMAD complex. It utilizes a plasmid containing a luciferase reporter gene under the control of a promoter with SMAD-binding elements (e.g., (CAGA)₁₂-luc).

  • Methodology:

    • Cells are transiently transfected with the SMAD-responsive luciferase reporter plasmid. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.

    • After transfection, cells are treated with TGF-β1 in the presence or absence of this compound.

    • Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

    • The fold induction of luciferase activity by TGF-β1 and its inhibition by this compound are then calculated.

Confocal Microscopy for SMAD Nuclear Translocation and EMT Markers
  • Principle: This high-resolution imaging technique is used to visualize the subcellular localization of proteins, such as the nuclear translocation of SMADs and the expression and localization of EMT markers.

  • Methodology:

    • Cells are grown on coverslips and treated with TGF-β1 and/or this compound.

    • Cells are fixed with a fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).

    • The cells are then incubated with primary antibodies against the protein of interest (e.g., SMAD2/3, E-cadherin, Vimentin).

    • After washing, the cells are incubated with fluorescently labeled secondary antibodies.

    • The cell nuclei are often counterstained with a fluorescent DNA dye (e.g., DAPI).

    • The coverslips are mounted on slides, and the cells are imaged using a confocal microscope.

    • The images are analyzed to determine the subcellular localization and expression levels of the target proteins.

Wound Healing and Matrigel Invasion Assays
  • Principle: These are functional assays to assess cell migration and invasion, respectively.

  • Methodology (Wound Healing):

    • A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip.

    • The cells are then treated with TGF-β1 and/or this compound.

    • The closure of the wound is monitored and imaged at different time points.

    • The rate of cell migration is quantified by measuring the change in the wound area over time.

  • Methodology (Matrigel Invasion):

    • The upper chamber of a transwell insert is coated with Matrigel, a basement membrane extract.

    • Cells are seeded in the upper chamber in serum-free medium, with or without TGF-β1 and this compound.

    • The lower chamber contains a chemoattractant (e.g., serum-containing medium).

    • After incubation, non-invading cells on the upper surface of the membrane are removed.

    • The invading cells on the lower surface are fixed, stained, and counted.

Clinical Development of Vactosertib (EW-7197)

Vactosertib, the clinical-stage analog of this compound, is currently being evaluated in Phase 1 and Phase 2 clinical trials for various solid tumors, often in combination with other anticancer therapies like chemotherapy and immunotherapy.[2][7] These trials aim to establish the safety, tolerability, and efficacy of inhibiting the TGF-β pathway in cancer patients.

Conclusion

This compound and its clinical counterpart, Vactosertib, are potent and selective inhibitors of the ALK5 kinase, a critical component of the TGF-β signaling pathway. Their primary mechanism of action involves the blockade of the canonical SMAD pathway, leading to the suppression of downstream cellular processes that are integral to cancer progression, such as EMT, cell migration, and invasion. While their effects on non-canonical TGF-β signaling require further investigation, the existing preclinical and emerging clinical data strongly support the therapeutic potential of targeting the TGF-β pathway with these small molecule inhibitors. This in-depth technical guide provides a foundational understanding of the core mechanism of this compound, which will be invaluable for researchers and drug development professionals working to advance novel cancer therapies.

References

EW-7195: A Technical Guide to a Selective ALK5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of EW-7195, a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β type I receptor (TGFβRI). This guide details its mechanism of action, inhibitory activity, and the experimental protocols used to characterize its function, serving as a vital resource for professionals in oncology and fibrosis research.

Introduction

Transforming Growth Factor-β (TGF-β) signaling is a critical cellular pathway involved in a myriad of processes, including cell growth, differentiation, and extracellular matrix deposition.[1] In the context of advanced cancers, however, TGF-β signaling can paradoxically promote tumor progression, invasion, and metastasis.[2][3] A key mediator in this pathway is the ALK5 kinase, which, upon activation, phosphorylates downstream proteins Smad2 and Smad3.[1] This has made ALK5 an attractive therapeutic target.[2][3]

This compound, with the chemical name 3-((4-([1][4][5]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile, is a novel, potent, and highly selective ATP-competitive inhibitor of ALK5 kinase.[5] Preclinical studies have demonstrated its efficacy in blocking TGF-β-induced signaling, inhibiting the epithelial-to-mesenchymal transition (EMT), and suppressing breast cancer metastasis to the lungs in animal models.[2][5]

Mechanism of Action

This compound exerts its biological effects by directly targeting and inhibiting the kinase activity of ALK5. The binding of the TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the ALK5 (TβRI) kinase.[2][3] Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate into the nucleus to regulate the transcription of target genes.[1]

This compound selectively binds to the ATP-binding site within the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3.[6] This action effectively halts the downstream signaling cascade.[4][7] By blocking this pathway, this compound has been shown to prevent critical cellular changes associated with cancer progression, such as EMT, which is characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers like N-cadherin and vimentin.[2][3]

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Smad23 Smad2/3 ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Gene Target Gene Transcription Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Complex_nuc Smad2/3/4 Complex Complex->Complex_nuc Nuclear Translocation EW7195 This compound EW7195->ALK5 Inhibits Complex_nuc->Gene

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

Target Kinase IC₅₀ Value Selectivity Reference
ALK5 (TGFβR1) 4.83 nM - [2][4][7]

| p38α | 1.5 µM | >300-fold vs. ALK5 |[4][7] |

Table 2: Cellular Activity of this compound

Assay Cell Line Effect Concentration Reference
Smad2 Phosphorylation Inhibition Not Specified Efficiently inhibits TGF-β1-induced phosphorylation 0.5 - 1.0 µM [4][7]
Transcriptional Activation Inhibition NMuMG Inhibition of p3TP-Lux and pCAGA₁₂-Luc reporters Not Specified [5]

| EMT Inhibition | NMuMG | Blocks TGF-β1-induced mesenchymal morphology | Not Specified |[2][7] |

Table 3: In Vivo Efficacy of this compound

Animal Model Cancer Type Dosing Regimen Primary Effect Reference
4T1 Orthotopic Xenograft (Balb/c mice) Breast Cancer 40 mg/kg; i.p.; three times a week Inhibited lung metastasis [4][7]

| MMTV/cNeu Transgenic Mice | Breast Cancer | 40 mg/kg; i.p.; three times a week | Inhibited lung metastasis |[4][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the ALK5 kinase activity (IC₅₀).

Methodology:

  • Reagents & Materials: Recombinant human ALK5 kinase, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP (with [γ-³²P]-ATP or [γ-³³P]-ATP for radiometric detection), substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), this compound stock solution, and microplates.

  • Procedure: a. Serially dilute this compound to create a range of concentrations. b. In a microplate, combine the recombinant ALK5 enzyme, the kinase buffer, and the diluted this compound or vehicle control. c. Initiate the kinase reaction by adding the ATP solution containing the radiolabeled ATP and the substrate. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20-40 minutes).[8] e. Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS loading buffer).[8][9] f. Spot the reaction mixture onto a phosphocellulose filter mat or separate proteins using SDS-PAGE. g. Quantify the incorporated radioactivity using a scintillation counter or autoradiography.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Recombinant ALK5 - Kinase Buffer - Radiolabeled ATP - Substrate start->prep dilute Create Serial Dilutions of this compound prep->dilute plate Plate ALK5, Buffer, and This compound/Vehicle dilute->plate initiate Initiate Reaction (Add ATP/Substrate Mix) plate->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction (Add Stop Solution) incubate->terminate detect Detect Phosphorylation (e.g., Scintillation Counting) terminate->detect analyze Data Analysis: Plot Inhibition vs. [this compound] detect->analyze end Determine IC₅₀ Value analyze->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.
Western Blot for Smad2 Phosphorylation

This cell-based assay verifies that this compound can block the TGF-β signaling pathway within a cellular context.

Methodology:

  • Cell Culture: Culture mammary epithelial cells (e.g., NMuMG) or breast cancer cells (e.g., 4T1) in appropriate media until they reach 70-80% confluency.

  • Treatment: a. Serum-starve the cells for several hours to reduce basal signaling. b. Pre-treat the cells with various concentrations of this compound (e.g., 0.5-1 µM) or vehicle control for approximately 1.5 hours.[4][7] c. Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for total Smad2 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify band intensities to determine the relative inhibition of Smad2 phosphorylation.

In Vivo Breast Cancer Metastasis Model

This protocol assesses the therapeutic potential of this compound in preventing tumor metastasis in a living organism.

Methodology:

  • Animal Model: Use female immunodeficient mice (e.g., Balb/c).

  • Cell Preparation: Culture 4T1 murine breast cancer cells, which are highly tumorigenic and metastatic.

  • Orthotopic Implantation: Inject a suspension of 4T1 cells into the mammary fat pad of each mouse.

  • Treatment Protocol: a. Once tumors are palpable, randomize the mice into treatment and control groups. b. Administer this compound (e.g., 40 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.[4][7] c. Follow a specific dosing schedule, such as three times per week for 2.5 to 3 weeks.[4][7]

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Monitor the health and body weight of the mice.

  • Endpoint Analysis: a. At the end of the study, euthanize the mice and surgically resect the primary tumors and the lungs. b. Fix the lungs in formalin and count the number of visible metastatic nodules on the surface. c. For more detailed analysis, embed the lung tissue in paraffin, section it, and perform hematoxylin and eosin (H&E) staining to visualize and quantify metastatic foci.

  • Statistical Analysis: Compare the number and size of lung metastases between the this compound-treated group and the control group using appropriate statistical tests.

Animal_Model_Workflow start Start culture Culture 4T1 Breast Cancer Cells start->culture implant Orthotopic Implantation into Mammary Fat Pad of Mice culture->implant tumor_growth Allow Tumors to Become Palpable implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer this compound (40 mg/kg) or Vehicle Control (i.p.) randomize->treat monitor Monitor Primary Tumor Growth and Animal Health treat->monitor endpoint Endpoint of Study (e.g., 3 weeks) monitor->endpoint analysis Excise Lungs and Quantify Metastatic Nodules endpoint->analysis end Compare Metastasis Between Groups analysis->end

Caption: Workflow for assessing anti-metastatic effects in an animal model.

Conclusion

This compound is a well-characterized small molecule inhibitor that demonstrates high potency and selectivity for the ALK5 kinase. Through its targeted inhibition of the TGF-β/Smad signaling pathway, it effectively blocks key processes involved in cancer progression, most notably the epithelial-to-mesenchymal transition and subsequent metastasis. The robust preclinical data, derived from detailed in vitro and in vivo studies, underscore the therapeutic potential of this compound for treating metastatic breast cancer and potentially other diseases driven by aberrant TGF-β signaling, such as fibrosis. This technical guide provides the foundational data and methodologies necessary for researchers to further explore and build upon the promising profile of this selective ALK5 inhibitor.

References

The Role of EW-7195 in Blocking Smad2/3 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of EW-7195, a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5). The primary focus is on its mechanism of action in blocking the phosphorylation of Smad2 and Smad3 (Smad2/3), key mediators of the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide will detail the molecular interactions, present quantitative data on its efficacy, outline experimental protocols for its evaluation, and provide visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, fibrosis, and drug development who are investigating TGF-β signaling and its therapeutic inhibition.

Introduction to this compound and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of pathologies, most notably cancer progression and fibrosis.[3] A central event in TGF-β signaling is the activation of the type I TGF-β receptor (TGFβR1), also known as ALK5.[4] Upon binding of the TGF-β ligand to the type II TGF-β receptor (TGFβRII), a receptor complex is formed, leading to the recruitment and phosphorylation of ALK5.[5][6] Activated ALK5, a serine/threonine kinase, then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SSXS motif.[7][8]

Phosphorylated Smad2 and Smad3 form a heteromeric complex with the common mediator Smad4.[7] This complex then translocates into the nucleus, where it acts as a transcription factor, modulating the expression of target genes involved in various cellular responses.[6][7]

This compound is a novel, potent, and selective inhibitor of ALK5 kinase.[9][10] By targeting the ATP-binding site of ALK5, this compound effectively blocks its kinase activity, thereby preventing the phosphorylation of Smad2/3.[4][11][12] This inhibition of Smad2/3 phosphorylation is the core mechanism by which this compound disrupts the canonical TGF-β signaling cascade.[4][13] Consequently, this compound has demonstrated significant potential in preclinical models of breast cancer metastasis and various fibrotic diseases.[3][9][14]

Mechanism of Action: Inhibition of Smad2/3 Phosphorylation

This compound acts as an ATP-competitive inhibitor of ALK5.[15] This means it binds to the kinase domain of ALK5, preventing the binding of ATP and subsequent phosphorylation of its downstream targets, Smad2 and Smad3. The direct consequence of this action is a significant reduction in the levels of phosphorylated Smad2 (p-Smad2) and phosphorylated Smad3 (p-Smad3).[4][9] This blockade of Smad2/3 phosphorylation prevents their association with Smad4 and their subsequent nuclear translocation, thereby inhibiting TGF-β-mediated gene transcription.[4][9][10]

TGF-β/Smad Signaling Pathway and the Role of this compound

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbRII TGFbRII TGF-beta->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation Smad2/3 Smad2/3 ALK5->Smad2/3 Phosphorylation p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad2/3/4_complex p-Smad2/3-Smad4 Complex p-Smad2/3->Smad2/3/4_complex Smad4 Smad4 Smad4->Smad2/3/4_complex Gene_Expression Target Gene Expression Smad2/3/4_complex->Gene_Expression Nuclear Translocation & Transcriptional Regulation This compound This compound This compound->ALK5 Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Efficacy

The potency of this compound in inhibiting ALK5 and downstream Smad signaling has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
IC50 for ALK54.83 nMKinase Assay[4][11]
Selectivity vs. p38α>300-foldKinase Assay[11][12]
IC50 for TGF-β induced transcription13.2 nM4T1-3TP-Lux cells[15]

Table 2: Effect of this compound on Smad2 Phosphorylation

TreatmentConcentrationDurationEffectReference
This compound0.5 - 1 µM1.5 hoursEfficiently inhibits TGF-β1-induced Smad2 phosphorylation[11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effect on Smad2/3 phosphorylation. Below are representative protocols for key experiments.

Western Blotting for Phospho-Smad2/3

This protocol is designed to detect the levels of phosphorylated Smad2/3 in cell lysates following treatment with TGF-β and this compound.

Materials:

  • Cells (e.g., HeLa, HT1080, NMuMG)[16]

  • Serum-free media[16]

  • Recombinant Human TGF-β1/β3[16]

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate)[16]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-total Smad2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.[16]

    • Serum-starve the cells for 18-22 hours.[16]

    • Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.[16]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[16]

    • Add supplemented cell lysis buffer and scrape the cells.[16]

    • Sonicate the cell lysate to ensure the release of nuclear proteins.[16]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.[17]

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

    • Analyze the band intensities to determine the relative levels of p-Smad2/3 and total Smad2/3.

Immunofluorescence for Smad2/3 Nuclear Translocation

This protocol allows for the visualization of Smad2/3 localization within the cell, demonstrating the effect of this compound on its nuclear translocation.

Materials:

  • Cells grown on coverslips

  • Treatments as described in the Western Blotting protocol

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody: anti-Smad2/3[18]

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture, Treatment, and Fixation:

    • Follow the cell culture and treatment steps as described previously.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization and Blocking:

    • Wash the fixed cells and permeabilize with permeabilization buffer for 10 minutes.

    • Wash and block with blocking buffer for 1 hour.

  • Antibody Staining:

    • Incubate with the primary anti-Smad2/3 antibody overnight at 4°C.[19][20]

    • Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Wash and counterstain with DAPI for 5 minutes.

    • Wash and mount the coverslips onto microscope slides.

  • Imaging:

    • Visualize the cells using a confocal microscope to assess the subcellular localization of Smad2/3.

Experimental Workflow for Assessing this compound Activity

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., NMuMG) Serum_Starvation Serum Starvation (18-22h) Cell_Culture->Serum_Starvation Pre-treatment Pre-treatment with This compound Serum_Starvation->Pre-treatment Stimulation Stimulation with TGF-β1 (30 min) Pre-treatment->Stimulation Lysis Cell Lysis & Protein Quantification Stimulation->Lysis Fixation_Staining Fixation, Permeabilization & Immunostaining Stimulation->Fixation_Staining Western_Blot Western Blot for p-Smad2/3 & Total Smad2/3 Lysis->Western_Blot Confocal_Microscopy Confocal Microscopy for Smad2/3 Localization Fixation_Staining->Confocal_Microscopy

Caption: A typical experimental workflow to evaluate the effect of this compound.

Conclusion

This compound is a well-characterized and potent inhibitor of ALK5 kinase. Its mechanism of action, centered on the blockade of Smad2/3 phosphorylation, has been robustly demonstrated through a variety of in vitro and in vivo studies. This technical guide has provided a comprehensive overview of the role of this compound in the context of TGF-β signaling, supported by quantitative data and detailed experimental protocols. The information presented herein should serve as a valuable resource for researchers and professionals seeking to understand and utilize this compound as a tool to investigate TGF-β biology or as a potential therapeutic agent for diseases driven by aberrant TGF-β signaling.

References

Investigating the Anti-Metastatic Properties of EW-7195: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, creating a critical need for therapeutic agents that can effectively inhibit this complex process. EW-7195 has emerged as a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for transforming growth factor-β (TGF-β). By targeting the TGF-β signaling pathway, a key player in tumor progression and metastasis, this compound demonstrates significant anti-metastatic properties. This technical guide provides an in-depth overview of the core anti-metastatic characteristics of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation.

Introduction

The transforming growth factor-β (TGF-β) signaling pathway plays a dual role in cancer. In the early stages, it acts as a tumor suppressor; however, in advanced stages, it promotes tumor progression, invasion, and metastasis. A pivotal mechanism through which TGF-β exerts its pro-metastatic effects is the induction of epithelial-mesenchymal transition (EMT). During EMT, epithelial cells lose their cell-cell adhesion and polarity, acquiring a migratory and invasive mesenchymal phenotype.

This compound, a novel small molecule inhibitor, selectively targets ALK5, the primary TGF-β type I receptor, thereby blocking the canonical Smad-dependent signaling cascade. This inhibition effectively counteracts the pro-metastatic effects of TGF-β, making this compound a promising candidate for anti-metastatic therapy.

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

This compound exerts its anti-metastatic effects by directly inhibiting the kinase activity of ALK5. This prevents the phosphorylation and activation of its downstream effectors, Smad2 and Smad3. The inhibition of Smad phosphorylation subsequently blocks their nuclear translocation and the transcription of TGF-β target genes involved in EMT and metastasis.

dot

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TBRII TGF-β RII TGF-β->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Binds to Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (EMT, Invasion) Smad_complex->Transcription Initiates EW7195 This compound EW7195->ALK5 Inhibits

Caption: Mechanism of Action of this compound.

Quantitative Data on Anti-Metastatic Properties

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValue/EffectReference
ALK5 Kinase Inhibition (IC50) -4.83 nM[1][2][3][1][2][3]
TGF-β1-induced Smad2 Phosphorylation Inhibition Not specifiedEfficiently inhibited at 0.5-1 µM after 1.5 hours[1][1]
Inhibition of EMT, Motility, and Invasiveness Breast cancer cellsDemonstrated inhibition[1][2][1][2]
Table 2: In Vivo Efficacy of this compound
Animal ModelTreatment RegimenEffect on Lung MetastasisReference
4T1 Orthotopic Xenograft (Balb/c mice) 40 mg/kg, i.p., three times a week for 3 weeks[1][4]Significant inhibition of lung metastasis development[1][2][4][1][2][4]
MMTV/c-Neu Transgenic Mice 40 mg/kg, i.p., three times a week for 2.5 weeks[1][4]Significant inhibition of lung metastasis development[1][2][4][1][2][4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the anti-metastatic properties of this compound.

In Vitro Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5 kinase.

  • Methodology:

    • Utilize a radiometric protein kinase assay, such as the HotSpot assay.

    • Prepare a reaction mixture containing recombinant ALK5 enzyme, a suitable substrate (e.g., myelin basic protein), and radiolabeled ATP (e.g., 33P-ATP).

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Stop the reaction and spot the mixture onto filter paper.

    • Wash the filter paper to remove unincorporated 33P-ATP.

    • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

  • Objective: To assess the effect of this compound on TGF-β1-induced Smad2 phosphorylation and the expression of EMT markers.

  • Methodology:

    • Cell Culture and Treatment: Plate mammary epithelial cells (e.g., NMuMG) or breast cancer cells (e.g., 4T1) and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1.5 hours, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for the desired time (e.g., 1 hour for p-Smad2, 48 hours for EMT markers).

    • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with primary antibodies against p-Smad2, total Smad2, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Objective: To measure the inhibitory effect of this compound on TGF-β1-induced transcriptional activation.

  • Methodology:

    • Cell Transfection: Co-transfect mammary epithelial cells with a TGF-β responsive luciferase reporter plasmid (e.g., p3TP-Lux or pCAGA12-Luc) and a control Renilla luciferase plasmid for normalization.

    • Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1 hour, followed by stimulation with TGF-β1 for 16-24 hours.

    • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction relative to the untreated control.

  • Objective: To evaluate the effect of this compound on the collective cell migration of cancer cells.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., NMuMG) in a 6-well plate and grow to a confluent monolayer.

    • Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

    • Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound with or without TGF-β1.

    • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24 hours) using a phase-contrast microscope.

    • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

dot

Wound_Healing_Workflow Start Start Seed_Cells Seed cells to form a confluent monolayer Start->Seed_Cells Create_Scratch Create a scratch with a pipette tip Seed_Cells->Create_Scratch Treat_Cells Treat with this compound and/or TGF-β1 Create_Scratch->Treat_Cells Image_T0 Image at 0 hours Treat_Cells->Image_T0 Incubate Incubate for 24 hours Image_T0->Incubate Image_T24 Image at 24 hours Incubate->Image_T24 Analyze Measure wound closure and analyze data Image_T24->Analyze End End Analyze->End

Caption: Experimental Workflow for Wound Healing Assay.

In Vivo Metastasis Models
  • Objective: To assess the efficacy of this compound in inhibiting spontaneous lung metastasis from a primary breast tumor.

  • Methodology:

    • Animal Model: Use female Balb/c mice (6-8 weeks old).

    • Tumor Cell Implantation: Inject 1 x 105 4T1 murine mammary carcinoma cells into the mammary fat pad.

    • Treatment: Once tumors are palpable, randomize the mice into treatment and control groups. Administer this compound (40 mg/kg) or vehicle via intraperitoneal (i.p.) injection three times a week.

    • Monitoring: Monitor primary tumor growth using calipers.

    • Metastasis Assessment: After 3 weeks of treatment, euthanize the mice and harvest the lungs.

    • Quantification: Count the number of metastatic nodules on the lung surface. For a more quantitative assessment, lung tissue can be homogenized and cultured in a medium containing 6-thioguanine to selectively grow 4T1 cells, and the number of colonies can be counted.

  • Objective: To evaluate the effect of this compound on spontaneous lung metastasis in a genetically engineered mouse model of breast cancer.

  • Methodology:

    • Animal Model: Use female MMTV/c-Neu transgenic mice, which spontaneously develop mammary tumors that metastasize to the lungs.

    • Tumor Monitoring and Treatment: Monitor the mice for tumor development by palpation. Once tumors reach a certain size, randomize the mice and begin treatment with this compound (40 mg/kg, i.p., three times a week).

    • Metastasis Evaluation: After 2.5 weeks of treatment, euthanize the mice and collect the lungs.

    • Analysis: Fix the lungs, embed in paraffin, and perform histological analysis (H&E staining) to identify and quantify metastatic lesions.

dot

InVivo_Workflow Start Start Implant_Tumor Implant 4T1 cells into mammary fat pad Start->Implant_Tumor Tumor_Growth Allow primary tumor to establish Implant_Tumor->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Administer this compound or vehicle Randomize->Treat Monitor Monitor tumor growth and animal health Treat->Monitor Endpoint Euthanize at study endpoint Monitor->Endpoint Harvest_Lungs Harvest lungs Endpoint->Harvest_Lungs Quantify_Metastasis Quantify metastatic nodules Harvest_Lungs->Quantify_Metastasis End End Quantify_Metastasis->End

Caption: In Vivo Orthotopic Xenograft Workflow.

Conclusion

This compound is a potent and selective inhibitor of ALK5 with demonstrated anti-metastatic properties in both in vitro and in vivo models of breast cancer. Its ability to block the TGF-β/Smad signaling pathway, thereby inhibiting epithelial-mesenchymal transition, cell migration, and invasion, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other ALK5 inhibitors as novel anti-metastatic agents. Further research, including clinical trials, is warranted to fully elucidate the clinical utility of this compound in the treatment of metastatic cancer.

References

The Impact of EW-7195 on Breast Cancer Cell Motility and Invasiveness: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of mortality in breast cancer patients. A key process enabling cancer cell dissemination is the epithelial-to-mesenchymal transition (EMT), which imparts migratory and invasive capabilities. The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of EMT and a promising target for anti-metastatic therapies. This technical guide provides an in-depth analysis of EW-7195, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), and its impact on breast cancer cell motility and invasiveness. We will detail the molecular mechanism of this compound, present quantitative data from key experiments in structured tables, provide comprehensive experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the kinase activity of ALK5, also known as TGF-β receptor I (TGFβRI).[1][2][3] By inhibiting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a dual role in cancer. In the early stages, TGF-β can act as a tumor suppressor; however, in advanced cancers, it often promotes tumor progression, EMT, and metastasis.[4][5][6] this compound has demonstrated significant potential in preclinical studies to inhibit breast cancer metastasis by attenuating cell motility and invasion.[1][2][3]

Mechanism of Action of this compound

This compound exerts its anti-metastatic effects by directly inhibiting the phosphorylation and activation of downstream targets in the TGF-β signaling cascade. The binding of TGF-β to its type II receptor (TGFβRII) leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes involved in EMT, cell motility, and invasion.[5]

This compound, by inhibiting ALK5, prevents the phosphorylation of Smad2 and Smad3, thereby blocking their nuclear translocation and subsequent gene transcription.[1][2][3] This leads to the suppression of EMT, characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β TGFBRII TGFβRII TGFB->TGFBRII Binds ALK5 ALK5 (TGFβRI) TGFBRII->ALK5 Recruits & Phosphorylates pSmad23 p-Smad2/3 ALK5->pSmad23 Phosphorylates Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (EMT, Motility, Invasion) Smad_complex->Transcription Translocates & Activates EW7195 This compound EW7195->ALK5 Inhibits

Figure 1: this compound inhibits the canonical TGF-β/Smad signaling pathway.

Quantitative Data on the Effects of this compound

The efficacy of this compound in inhibiting key processes of breast cancer metastasis has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineTreatmentResultReference
ALK5 Kinase Inhibition (IC50) -This compound4.83 nM[3]
Smad2 Phosphorylation Mammary Epithelial CellsTGF-β1 + this compound (0.5-1 µM)Significant inhibition
Cell Motility (Wound Healing Assay) NMuMGTGF-β1 + this compoundInhibition of wound closure[1][2]
Cell Invasion (Transwell Assay) Breast Cancer CellsThis compoundInhibition of invasion[3]
EMT Marker Expression Breast Cancer CellsTGF-β1 + this compoundReversal of EMT phenotype[3]
Table 2: In Vivo Efficacy of this compound in Mouse Models
ModelTreatmentOutcomeQuantitative ResultReference
Balb/c Xenograft This compoundInhibition of lung metastasisSignificant reduction in metastatic nodules[1][2]
MMTV/cNeu Transgenic This compound (40 mg/kg, i.p.)Inhibition of lung metastasisSignificant reduction in metastatic burden[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for the key experiments cited.

Cell Culture
  • Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, 4T1) and non-tumorigenic mammary epithelial cells (e.g., NMuMG) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for EMT Markers

This protocol is for assessing the protein levels of E-cadherin, N-cadherin, and Vimentin.

  • Cell Lysis: Treat cells with TGF-β1 (e.g., 5 ng/mL) with or without this compound for 48-72 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I A Coat Transwell Insert with Matrigel B Seed Cells in Upper Chamber (Serum-free media + Treatment) A->B C Add Chemoattractant to Lower Chamber B->C D Incubate (24-48h) C->D E Remove Non-invading Cells D->E F Fix and Stain Invading Cells E->F G Quantify Invaded Cells F->G

References

An In-Depth Technical Guide to EW-7195: A Potent ALK5 Inhibitor for Metastasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of EW-7195, a potent and selective inhibitor of the TGF-β type I receptor activin receptor-like kinase 5 (ALK5). All presented data is collated from publicly available scientific literature.

Core Chemical and Physical Properties

This compound, with the chemical name 3-((4-([1]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile, is a small molecule inhibitor that has demonstrated significant potential in preclinical cancer research, particularly in the context of inhibiting breast cancer metastasis.[1][2]

PropertyValueReference
Chemical Name 3-((4-([1]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile[1]
Target Activin receptor-like kinase 5 (ALK5 / TGFβR1)[1][2]
IC50 4.83 nM[2][3]
Selectivity >300-fold for ALK5 over p38α[3]

Mechanism of Action: Inhibition of TGF-β/ALK5 Signaling

This compound exerts its biological effects by potently and selectively inhibiting the kinase activity of ALK5, a key receptor in the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] In many advanced cancers, TGF-β signaling switches from a tumor-suppressive to a tumor-promoting role, driving processes like epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[2]

By inhibiting ALK5, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3.[2] This prevents their nuclear translocation and subsequent regulation of target gene expression, ultimately leading to the inhibition of TGF-β-induced EMT and metastasis.[1][2]

TGF_beta_signaling This compound Mechanism of Action TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 TGF-β Receptor I (ALK5/TβRI) TBRII->ALK5 Recruits & Phosphorylates pSmad23 p-Smad2/3 ALK5->pSmad23 Phosphorylates EW7195 This compound EW7195->ALK5 Inhibits Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates EMT EMT, Invasion, Metastasis Gene_expression->EMT Promotes

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

In Vitro Efficacy

This compound has demonstrated significant efficacy in various in vitro assays, effectively reversing the hallmarks of TGF-β-induced cellular changes.

AssayCell Line(s)Key FindingsReference
ALK5 Kinase Assay-Potent inhibition of ALK5 kinase activity.[2]
Smad2 PhosphorylationNMuMGEfficiently inhibited TGF-β1-induced Smad2 phosphorylation at concentrations of 0.5-1 µM.[3]
Luciferase Reporter AssaysMammary epithelial cellsInhibited TGF-β1-stimulated transcriptional activation of p3TP-Lux and pCAGA12-Luc.[1]
EMT InhibitionNMuMGInhibited TGF-β1-induced EMT and wound healing.[1]
Invasion and MotilityBreast cancer cellsInhibited EMT, motility, and invasiveness.[2]

In Vivo Efficacy in Preclinical Models

In vivo studies in mouse models of breast cancer have shown that this compound can effectively inhibit lung metastasis.

Animal ModelTreatment RegimenKey FindingsReference
4T1 orthotopic xenograft in Balb/c mice40 mg/kg, i.p., three times a weekInhibited the development of lung metastasis.[3]
MMTV/cNeu transgenic mice40 mg/kg, i.p., three times a weekInhibited the development of lung metastasis.[3]

Note: Detailed quantitative data on tumor growth inhibition and the extent of metastasis reduction were not available in the reviewed literature.

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and oral bioavailability, are not yet publicly available in the reviewed scientific literature. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Experimental Protocols

ALK5 Kinase Inhibition Assay (Illustrative Protocol)

This protocol is a generalized representation based on common kinase assay methodologies.

ALK5_Kinase_Assay Workflow for ALK5 Kinase Assay start Start prep_reagents Prepare Reagents: - Recombinant ALK5 - Kinase Buffer - ATP - Substrate (e.g., Smad2) start->prep_reagents add_components Add to microplate: 1. ALK5 2. This compound/Vehicle 3. ATP/Substrate prep_reagents->add_components prep_ew7195 Prepare Serial Dilutions of this compound prep_ew7195->add_components incubate Incubate at 37°C add_components->incubate detect_phos Detect Substrate Phosphorylation (e.g., ELISA, Luminescence) incubate->detect_phos analyze Analyze Data and Calculate IC50 detect_phos->analyze end End analyze->end

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of this compound.

Methodology:

  • Reagent Preparation: Recombinant human ALK5 enzyme, a suitable kinase assay buffer, ATP, and a substrate peptide (e.g., a Smad2-derived peptide) are prepared.

  • Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to a range of concentrations.

  • Reaction Setup: The ALK5 enzyme is pre-incubated with the various concentrations of this compound or a vehicle control in the wells of a microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as an ELISA-based approach using a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.

  • Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Breast Cancer Metastasis Model

The following provides a general outline of the in vivo experiments conducted with this compound.[1][3]

In_Vivo_Metastasis_Model In Vivo Breast Cancer Metastasis Experimental Workflow start Start cell_culture Culture 4T1 Breast Cancer Cells start->cell_culture injection Orthotopically Inject 4T1 Cells into Mammary Fat Pad of Balb/c Mice cell_culture->injection randomization Randomize Mice into Treatment Groups (Vehicle vs. This compound) injection->randomization treatment Administer this compound (40 mg/kg, i.p.) or Vehicle Three Times a Week randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Euthanize Mice at Pre-defined Endpoint monitoring->endpoint analysis Excise Lungs and Quantify Metastatic Nodules endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating the anti-metastatic efficacy of this compound.

Methodology:

  • Cell Culture: 4T1 murine breast cancer cells are cultured under standard conditions.

  • Orthotopic Implantation: A specific number of 4T1 cells are injected into the mammary fat pad of female Balb/c mice.

  • Tumor Growth and Randomization: Primary tumors are allowed to grow to a palpable size, after which the mice are randomly assigned to either a vehicle control group or an this compound treatment group.

  • Treatment Administration: this compound is administered intraperitoneally at a dose of 40 mg/kg, three times per week. The control group receives vehicle injections on the same schedule.[3]

  • Monitoring: The growth of the primary tumor is monitored regularly using calipers. The overall health and body weight of the mice are also monitored.

  • Endpoint and Tissue Collection: At a predetermined endpoint (e.g., after a specific number of weeks or when the primary tumor reaches a certain size), the mice are euthanized. The lungs are then harvested.

  • Metastasis Quantification: The number and/or surface area of metastatic nodules on the lungs are quantified, often after fixation and staining (e.g., with Bouin's solution or India ink) to enhance visibility.

Conclusion

This compound is a potent and selective small molecule inhibitor of ALK5 with demonstrated efficacy in preclinical models of breast cancer metastasis. Its ability to inhibit the TGF-β signaling pathway and the subsequent process of epithelial-to-mesenchymal transition makes it a valuable tool for cancer research. Further investigation into its pharmacokinetic properties and efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.

References

The Discovery and Preclinical Development of EW-7195: A Potent ALK5 Inhibitor for Metastasis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EW-7195 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-Like Kinase 5 (ALK5). This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound as a significant research compound in the field of oncology, specifically in the context of cancer metastasis. Through the inhibition of the TGF-β/Smad signaling pathway, this compound has demonstrated the ability to suppress the epithelial-to-mesenchymal transition (EMT), a critical process in tumor progression and metastasis. This guide details the chemical properties, biological activity, and experimental protocols associated with the evaluation of this compound, offering a valuable resource for researchers investigating novel anti-metastatic therapies.

Introduction

The metastatic spread of cancer is the primary cause of mortality in cancer patients. The Transforming Growth Factor-β (TGF-β) signaling pathway has been identified as a key regulator of tumor progression and metastasis.[1] While TGF-β can act as a tumor suppressor in the early stages of cancer, in advanced stages, it often promotes cancer cell invasion, migration, and metastasis through the induction of the epithelial-to-mesenchymal transition (EMT).[1] This dual role makes the TGF-β pathway a compelling target for therapeutic intervention.

One of the key mediators of TGF-β signaling is the TGF-β type I receptor kinase, ALK5. The development of small molecule inhibitors targeting ALK5 has been an active area of research to counteract the pro-metastatic effects of TGF-β. This compound has emerged as a potent and selective inhibitor of ALK5, demonstrating significant anti-metastatic properties in preclinical studies.[2][3] This technical guide provides a detailed account of the discovery and development of this compound as a research compound.

Discovery and Synthesis of this compound

This compound, with the chemical name 3-((4-([2][3][4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile, was identified through a research program focused on developing potent and selective ALK5 inhibitors.[3][5] The core structure of this compound is a substituted imidazole, a scaffold known for its kinase inhibitory activity.

While a detailed step-by-step synthesis protocol for this compound is not publicly available, the synthesis of its core structure, 2-substituted-4-([2][3][4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles, has been described in the context of the development of a related compound, EW-7197.[5] The synthesis likely involves a multi-step process culminating in the coupling of the imidazole core with the appropriate side chains.

Structure-Activity Relationship (SAR) Insights:

The development of this compound and related compounds has provided valuable insights into the structure-activity relationships for ALK5 inhibition. Key structural features contributing to the high potency and selectivity of this compound likely include:

  • The[2][3][4]triazolo[1,5-a]pyridine moiety: This group is crucial for interacting with the hinge region of the ALK5 kinase domain.

  • The 6-methylpyridin-2-yl group: This substituent likely occupies a hydrophobic pocket within the ATP-binding site of ALK5.

  • The methylamino-benzonitrile side chain: This part of the molecule likely extends into the solvent-exposed region and contributes to the overall binding affinity and selectivity.

Further optimization of these structural features in related compounds has been shown to modulate potency, selectivity, and pharmacokinetic properties.[5]

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

This compound exerts its anti-metastatic effects by directly inhibiting the kinase activity of ALK5.[2][3] In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in EMT and metastasis.[1]

This compound competitively binds to the ATP-binding pocket of ALK5, preventing the phosphorylation of Smad2 and Smad3.[2][3] This blockade of Smad signaling effectively abrogates the downstream effects of TGF-β, including the induction of EMT, which is characterized by the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., N-cadherin and Vimentin).[2]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TbRII TβRII TGFb->TbRII ALK5 ALK5 (TβRI) TbRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (EMT, Invasion, Metastasis) Smad_complex->Gene_transcription Nuclear Translocation EW7195 This compound EW7195->ALK5 Inhibition

Caption: Simplified TGF-β/Smad signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy

The anti-cancer and anti-metastatic potential of this compound has been evaluated in various preclinical models.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits TGF-β-induced cellular responses.

Table 1: In Vitro Activity of this compound

AssayCell LineEndpointResultReference
ALK5 Kinase Assay-IC504.83 nM[2][6]
Kinase Selectivity-Selectivity over p38α>300-fold[6]
Luciferase Reporter AssayMammary Epithelial CellsInhibition of TGF-β-induced transcriptionEffective Inhibition[3]
ImmunoblottingMammary Epithelial CellsInhibition of Smad2 phosphorylationEffective Inhibition[3]
Wound Healing AssayNMuMG cellsInhibition of TGF-β-induced cell migrationEffective Inhibition[3]
Cell Invasion AssayBreast Cancer CellsInhibition of invasivenessEffective Inhibition[2]
In Vivo Studies

The in vivo efficacy of this compound in inhibiting breast cancer metastasis has been demonstrated in mouse models.

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosing RegimenKey FindingsReference
Balb/c xenograftBreast Cancer40 mg/kg, i.p., 3 times/weekInhibition of lung metastasis[3][6]
MMTV/cNeu transgenic miceBreast Cancer40 mg/kg, i.p., 3 times/weekInhibition of lung metastasis[3][6]

Pharmacokinetics and Toxicology

Detailed pharmacokinetic (PK) and toxicology data for this compound are not extensively published. However, studies on the related compound EW-7197, which shares the same core structure, have shown good oral bioavailability and systemic exposure in rats.[5] It is plausible that this compound possesses similar favorable drug-like properties. Further studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile of this compound.

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically for this compound. A Phase 1 clinical trial was initiated for a compound named XmAb7195, but this is a monoclonal antibody with a different mechanism of action and is not related to the small molecule ALK5 inhibitor this compound. The clinical development status of this compound remains to be determined.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

ALK5 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against the ALK5 kinase.

Methodology: A typical kinase assay involves incubating the recombinant ALK5 enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is then quantified, often using methods like radioisotope incorporation (³²P-ATP) or fluorescence-based detection. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the kinase activity.

Western Blotting for Phospho-Smad2

Objective: To assess the effect of this compound on TGF-β-induced Smad2 phosphorylation in cells.

Methodology:

  • Culture mammary epithelial cells to near confluence.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with TGF-β1 for a short period (e.g., 30-60 minutes).

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated Smad2 and total Smad2.

  • Detect the antibody binding using a chemiluminescent substrate and quantify the band intensities.

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of this compound on TGF-β-induced cell migration.

Methodology:

  • Grow a confluent monolayer of cells (e.g., NMuMG) in a culture plate.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the cells to remove debris and add fresh medium containing TGF-β1 and different concentrations of this compound.

  • Capture images of the scratch at time zero and at subsequent time points (e.g., every 8-12 hours).

  • Measure the width of the scratch at different points and calculate the rate of cell migration into the gap.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development SAR SAR Studies Synthesis Chemical Synthesis SAR->Synthesis Kinase_Assay ALK5 Kinase Assay Synthesis->Kinase_Assay Western_Blot p-Smad2 Western Blot Kinase_Assay->Western_Blot Wound_Healing Wound Healing Assay Western_Blot->Wound_Healing Invasion_Assay Cell Invasion Assay Wound_Healing->Invasion_Assay PK_Tox Pharmacokinetics & Toxicology Invasion_Assay->PK_Tox Xenograft Breast Cancer Xenograft Model PK_Tox->Xenograft Clinical_Trials Clinical Trials Xenograft->Clinical_Trials

Caption: A typical preclinical development workflow for a kinase inhibitor like this compound.
Breast Cancer Xenograft Model

Objective: To assess the in vivo efficacy of this compound in inhibiting tumor metastasis.

Methodology:

  • Inject human or murine breast cancer cells (e.g., 4T1) into the mammary fat pad of immunocompromised or syngeneic mice, respectively.

  • Allow the primary tumors to establish and grow.

  • Treat the mice with this compound (e.g., 40 mg/kg, intraperitoneally, three times a week) or a vehicle control.

  • Monitor the growth of the primary tumor.

  • At the end of the study, sacrifice the mice and harvest the lungs.

  • Quantify the number and size of metastatic nodules in the lungs.

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β/ALK5 signaling pathway in cancer metastasis. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at understanding the mechanisms of EMT and metastasis. While further studies are needed to fully elucidate its pharmacokinetic and toxicological profile and to explore its clinical potential, the existing preclinical data strongly support the continued investigation of this compound and similar ALK5 inhibitors as potential anti-metastatic agents. This technical guide provides a solid foundation for researchers interested in utilizing this compound in their studies.

References

EW-7195: A Potent Inhibitor of TGF-β1-Induced Signaling Pathways in Cancer Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] While it acts as a tumor suppressor in the early stages of cancer, in advanced malignancies, TGF-β1 signaling paradoxically promotes tumor progression, invasion, and metastasis.[4][5] A key event in this process is the induction of epithelial-to-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and acquire a more migratory, mesenchymal phenotype.[6][7] This makes the TGF-β1 pathway an attractive target for anti-cancer therapies. EW-7195 is a novel, potent, and selective small molecule inhibitor of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5), which has demonstrated significant potential in inhibiting breast cancer metastasis.[6][8][9] This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved.

Mechanism of Action: Selective Inhibition of ALK5

This compound exerts its inhibitory effects by specifically targeting ALK5, a key kinase in the TGF-β1 signaling cascade.[7][10] The canonical TGF-β1 pathway is initiated when the TGF-β1 ligand binds to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates ALK5.[1][11] Activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[11][12] These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in EMT and metastasis.[11][12]

This compound directly inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3.[7][8] This blockade of the Smad signaling cascade is the primary mechanism by which this compound suppresses TGF-β1-induced EMT, cell migration, and invasion.[7][8]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
ALK5 (TβRI) Inhibition (IC50) 4.83 nMKinase Assay[7]
Selectivity over p38α >300-foldKinase Assay
Inhibition of TGF-β1-induced Smad2 Phosphorylation 0.5 - 1 µM4T1 cells[13]
Inhibition of TGF-β1-induced 3TP-Lux Promoter Activity Effective inhibition observedNot specified[8][9]
Inhibition of TGF-β1-induced CAGA12-Luc Promoter Activity Effective inhibition observedNot specified[8][9]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenOutcomeReference
4T1 Orthotopic Xenograft (Balb/c mice) 40 mg/kg; intraperitoneally; three times a week for 3 weeksInhibited lung metastasis[13]
MMTV/cNeu Transgenic Mice 40 mg/kg; intraperitoneally; three times a week for 2.5 weeksInhibited lung metastasis development[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TGF-β1 signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow for evaluating its effects.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TβRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocation DNA Target Gene Transcription Smad_complex_nuc->DNA Regulates TGFB1 TGF-β1 TGFB1->TBRII

Caption: Canonical TGF-β1/Smad Signaling Pathway.

EW7195_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TBRII TβRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylation Blocked TGFB1 TGF-β1 TGFB1->TBRII EW7195 This compound EW7195->ALK5

Caption: Mechanism of this compound Inhibition.

Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Line (e.g., 4T1, NMuMG) treatment Treat with TGF-β1 +/- this compound start->treatment western Western Blot (p-Smad2, EMT markers) treatment->western migration Migration/Invasion Assay (Wound Healing, Transwell) treatment->migration reporter Luciferase Reporter Assay (p3TP-Lux, pCAGA12-Luc) treatment->reporter invivo In Vivo Metastasis Model (Orthotopic Xenograft) western->invivo migration->invivo reporter->invivo analysis Analysis of Lung Metastasis invivo->analysis

Caption: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Phosphorylated Smad2

This protocol is used to determine the effect of this compound on the TGF-β1-induced phosphorylation of Smad2.[8][9]

  • Cell Culture and Treatment:

    • Plate mammary epithelial cells (e.g., 4T1 or NMuMG) in appropriate culture dishes and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO) for 1-2 hours.[13]

    • Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-90 minutes.[13][14]

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a polyacrylamide gel (e.g., 10%).[15]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17]

    • Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15][17]

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane for total Smad2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.[8][9]

  • Cell Seeding:

    • Plate cells in a 6-well plate and grow them to a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[18]

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Add fresh media containing TGF-β1 and different concentrations of this compound or vehicle control.

  • Imaging and Analysis:

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

    • Measure the width of the scratch at multiple points for each condition and time point.

    • Calculate the percentage of wound closure relative to the initial scratch area to quantify cell migration.

In Vivo Metastasis Model

This protocol evaluates the efficacy of this compound in inhibiting tumor metastasis in a living organism.[8][9]

  • Animal Model:

    • Use appropriate mouse strains, such as Balb/c for xenografts or MMTV/cNeu transgenic mice.[8][13]

  • Tumor Cell Implantation:

    • For an orthotopic xenograft model, inject a suspension of 4T1 breast cancer cells into the mammary fat pad of female Balb/c mice.[13]

  • Drug Administration:

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 40 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to a predetermined schedule (e.g., three times a week).[13]

  • Monitoring and Endpoint:

    • Monitor tumor growth and the health of the mice throughout the study.

    • At the end of the study (e.g., after 2.5-3 weeks), euthanize the mice and harvest the lungs.[13]

  • Metastasis Quantification:

    • Visually inspect the lungs for metastatic nodules on the surface.

    • Fix the lungs in Bouin's solution or formalin.

    • Count the number of metastatic foci on the lung surface.

    • For more detailed analysis, embed the lungs in paraffin, section, and stain with hematoxylin and eosin (H&E) to visualize and quantify micrometastases.

Conclusion

This compound is a highly potent and selective inhibitor of ALK5, the TGF-β type I receptor kinase. By effectively blocking the TGF-β1-induced Smad signaling pathway, this compound has been shown to inhibit key processes in cancer progression, including epithelial-to-mesenchymal transition, cell migration, and invasion.[7][8] Preclinical in vivo studies have confirmed its ability to significantly reduce breast cancer metastasis to the lung.[8][13] The comprehensive data and methodologies presented in this guide underscore the therapeutic potential of this compound as a targeted agent for cancers driven by aberrant TGF-β1 signaling. Further investigation and clinical development are warranted to translate these promising preclinical findings into effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for EW-7195 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing EW-7195, a potent and selective inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5), for the treatment of various cancer cell lines. The provided protocols and data will aid in determining the optimal concentration and experimental design for in vitro studies.

Introduction

This compound is a small molecule inhibitor of ALK5, a key kinase in the transforming growth factor-β (TGF-β) signaling pathway.[1][2] The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages. By inhibiting ALK5, this compound effectively blocks the phosphorylation of Smad2/3, downstream mediators of TGF-β signaling, thereby attenuating the pro-tumorigenic effects of TGF-β.[2][3] This document outlines the effective concentrations of this compound in various cancer cell lines and provides detailed protocols for key in vitro assays to assess its efficacy.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound can vary depending on the cancer cell line and the specific biological endpoint being measured. The following table summarizes the reported effective concentrations of this compound from in vitro studies.

Cancer TypeCell LineAssayEffective ConcentrationReference
Breast Cancer MDA-MB-231, 4T1Inhibition of Smad2 Phosphorylation0.5 - 1 µM[3]
NMuMGInhibition of EMT and Wound HealingNot specified[4]
Various -ALK5 Kinase AssayIC₅₀: 4.83 nM[1][2]

Note: The IC₅₀ value represents the concentration required to inhibit the enzymatic activity of ALK5 by 50% in a cell-free assay. Effective concentrations in cell-based assays are typically higher and require empirical determination.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TGF-β signaling pathway targeted by this compound and a general workflow for evaluating its in vitro efficacy.

TGF_beta_signaling cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII binds ALK5 ALK5 (TβRI) TBRII->ALK5 recruits & phosphorylates pSmad23 p-Smad2/3 ALK5->pSmad23 phosphorylates EW7195 This compound EW7195->ALK5 inhibits Complex Smad2/3/4 Complex pSmad23->Complex binds Smad4 Smad4 Smad4->Complex Gene Target Gene Transcription Complex->Gene Nucleus Nucleus EMT EMT, Invasion, Metastasis Gene->EMT

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

experimental_workflow start Cancer Cell Line Selection dose_response Dose-Response (Cell Viability Assay) start->dose_response ic50 Determine IC₅₀ and Optimal Concentration Range dose_response->ic50 functional_assays Functional Assays ic50->functional_assays wound_healing Wound Healing (Migration) functional_assays->wound_healing matrigel Matrigel Invasion functional_assays->matrigel luciferase Luciferase Reporter (TGF-β Activity) functional_assays->luciferase western_blot Western Blot (pSmad2/Smad2) functional_assays->western_blot analysis Data Analysis and Interpretation wound_healing->analysis matrigel->analysis luciferase->analysis western_blot->analysis

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, 4T1)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile p200 or p1000 pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Once confluent, create a "scratch" in the monolayer using a sterile pipette tip.

  • Gently wash the wells with serum-free medium to remove detached cells.

  • Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.

  • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the 0-hour time point.

Matrigel Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, 4T1)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • Matrigel™ Basement Membrane Matrix

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet staining solution

Procedure:

  • Thaw Matrigel™ overnight at 4°C. Dilute with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL).

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel™ solution (50-100 µL per insert) and incubate at 37°C for at least 4-6 hours to allow for gelling.

  • Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Seed the cells (e.g., 5 x 10⁴ to 1 x 10⁵ cells) into the upper chamber of the Matrigel™-coated inserts.

  • Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

  • Incubate for 12-48 hours, depending on the cell line's invasive capacity.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with Crystal Violet.

  • Count the number of invaded cells in several fields of view under a microscope.

TGF-β Reporter Luciferase Assay

This assay quantifies the effect of this compound on TGF-β-induced transcriptional activity.

Materials:

  • Cancer cell line (e.g., HEK293T, HaCaT, or cancer cell lines of interest)

  • A TGF-β responsive luciferase reporter plasmid (e.g., pSBE4-Luc or pCAGA-Luc)

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Recombinant human TGF-β1

  • This compound

  • Luciferase assay system

Procedure:

  • Co-transfect the cells with the TGF-β responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with an optimal concentration of TGF-β1 (e.g., 1-5 ng/mL) for 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Phospho-Smad2

This assay directly measures the inhibition of TGF-β signaling by this compound by assessing the phosphorylation of Smad2.

Materials:

  • Cancer cell lines

  • Recombinant human TGF-β1

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary antibody against phospho-Smad2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total Smad2 as a loading control.

By following these detailed application notes and protocols, researchers can effectively evaluate the optimal concentration and biological effects of this compound in various cancer cell lines, contributing to a better understanding of its therapeutic potential.

References

Application Notes and Protocols for EW-7195 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of EW-7195, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), in mouse models of cancer metastasis. The provided protocols are based on publicly available data and are intended for research purposes only.

Introduction

This compound is a small molecule inhibitor of ALK5 with an IC₅₀ of 4.83 nM.[1][2] By targeting ALK5, this compound effectively blocks TGF-β-induced Smad2/3 phosphorylation, nuclear translocation, and subsequent signaling pathways.[1][3] This inhibition has been shown to suppress epithelial-to-mesenchymal transition (EMT), a critical process in cancer cell invasion and metastasis.[1][2] In preclinical mouse models, this compound has demonstrated significant efficacy in inhibiting breast cancer metastasis to the lungs.[1][2][4]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Models of Breast Cancer Metastasis
Mouse ModelCell LineDosage and AdministrationTreatment DurationPrimary OutcomeReference
Balb/c Xenograft4T140 mg/kg, Intraperitoneal (i.p.), three times a week2.5 weeksInhibition of lung metastasis[1][2]
MMTV/cNeu TransgenicEndogenous40 mg/kg, Intraperitoneal (i.p.), three times a week3 weeksInhibition of lung metastasis[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of this compound powder.

    • Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.06 mg of this compound (Molecular Weight: 406.44 g/mol ) in 1 mL of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Ultrasonic treatment may be necessary to fully dissolve the compound.[2]

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Working Solution Preparation (Suggested):

    • On the day of injection, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. Note: To minimize DMSO toxicity, the final concentration of DMSO in the injected solution should be kept as low as possible, ideally below 10%.[5]

    • For a 40 mg/kg dose in a 20 g mouse (requiring 0.8 mg of this compound), if the injection volume is 100 µL, the final concentration of the working solution would be 8 mg/mL. To achieve this from a 10 mM (4.06 mg/mL) stock, a dilution strategy involving an intermediate dilution or a different vehicle system may be necessary to keep DMSO concentration low. A co-solvent system such as 10% DMSO, 40% PEG300, and 50% sterile water can be considered for compounds with poor water solubility.[6]

    • Vortex the working solution to ensure it is homogenous. A slight suspension may be acceptable for intraperitoneal injection.

Protocol 2: Intraperitoneal Administration of this compound in Mice

Materials:

  • Prepared this compound working solution

  • Mouse restraint device

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% Ethanol for disinfection

Procedure:

  • Animal Handling:

    • Gently restrain the mouse, exposing the abdominal area.

    • It is recommended to have two individuals for this procedure: one to restrain the animal and the other to perform the injection.

  • Injection:

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 30-45° angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the this compound working solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

Protocol 3: Assessment of Efficacy - Quantification of Lung Metastasis

Methods:

  • Visual Quantification of Surface Metastases:

    • At the end of the study, euthanize the mice.

    • Excise the lungs and rinse with PBS.

    • Fix the lungs in Bouin's solution or 10% neutral buffered formalin.

    • Count the number of metastatic nodules on the lung surface under a dissecting microscope.

  • Histopathological Analysis:

    • After fixation, embed the lungs in paraffin.

    • Section the lung tissue (typically 5 µm sections) and stain with Hematoxylin and Eosin (H&E).

    • Examine the sections under a microscope to identify and quantify metastatic lesions. The area of metastases can also be measured using imaging software.

  • Bioluminescence Imaging (for tumor cells expressing luciferase):

    • Inject the mice with a luciferin substrate (e.g., D-luciferin) via intraperitoneal injection.

    • Anesthetize the mice.

    • Image the mice using an in vivo imaging system (IVIS) to detect and quantify the bioluminescent signal from metastatic cells in the lungs.

Protocol 4: Toxicity Monitoring

Procedure:

  • Body Weight:

    • Measure the body weight of each mouse at least twice a week throughout the study. Significant weight loss (e.g., >15-20%) can be an indicator of toxicity.[7][8]

  • Clinical Observations:

    • Observe the mice daily for any clinical signs of toxicity, including:[9][10]

      • Changes in posture or activity (e.g., lethargy, ataxia).

      • Changes in appearance (e.g., piloerection, hunched posture).

      • Changes in breathing (e.g., labored breathing).

      • Signs of distress (e.g., vocalization, self-isolation).

  • Gross Necropsy and Histopathology:

    • At the end of the study, perform a gross examination of major organs (liver, spleen, kidneys, heart, lungs) for any visible abnormalities.

    • For a more detailed analysis, collect these organs, fix them in formalin, and perform H&E staining for histopathological evaluation by a qualified pathologist to identify any signs of organ toxicity.[11]

Mandatory Visualization

EW7195_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TβRII TβRII TGF-β->TβRII Binds ALK5 (TβRI) ALK5 (TβRI) TβRII->ALK5 (TβRI) Recruits & Phosphorylates Smad2/3 Smad2/3 ALK5 (TβRI)->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad Complex p-Smad2/3 Smad4 p-Smad2/3->Smad Complex Binds Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates & Regulates EMT EMT (e.g., Snail, Slug) Gene Transcription->EMT Promotes This compound This compound This compound->ALK5 (TβRI) Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_EW7195 cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Animal_Model Select Mouse Model (e.g., Balb/c, MMTV/cNeu) Tumor_Induction Induce Tumors (e.g., 4T1 cell injection) Animal_Model->Tumor_Induction Drug_Prep Prepare this compound Solution (40 mg/kg) Tumor_Induction->Drug_Prep Administration Administer via i.p. injection (3 times/week) Drug_Prep->Administration Monitoring Monitor Toxicity (Body weight, clinical signs) Administration->Monitoring Euthanasia Euthanize Mice (after 2.5-3 weeks) Administration->Euthanasia Metastasis_Quant Quantify Lung Metastasis (Visual, H&E, Imaging) Euthanasia->Metastasis_Quant

Caption: In vivo experimental workflow for this compound efficacy studies.

References

Preparing Stock Solutions of EW-7195 with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of EW-7195 using dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of the transforming growth factor-beta type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4][5] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide consolidates key data and established methodologies to support research in areas such as cancer biology and drug discovery.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets ALK5, a key kinase in the TGF-β signaling pathway.[1][2][3] The TGF-β pathway is implicated in a variety of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[2][3][5] Dysregulation of this pathway is a hallmark of several diseases, most notably cancer, where it can promote tumor progression and metastasis.[2][3][5] this compound exerts its biological effects by inhibiting TGF-β1-induced Smad signaling, thereby blocking the phosphorylation and nuclear translocation of Smad2/3.[1][2][3][4][5]

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data for this compound.

Table 1: Properties of this compound

PropertyValueReference
Target ALK5 (TGFβR1)[1][2][3][4][5]
IC₅₀ 4.83 nM[1][3][4][5]
Solubility in DMSO 50 mg/mL (123.02 mM)[1][4]
Molecular Weight 406.45 g/mol N/A
CAS Number 1352609-28-9[1]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder -20°C3 years[1][6]
4°C2 years[1][6]
In DMSO -80°C6 months[1][6]
-20°C1 month[1][6]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

  • Preparation: Work in a clean, designated area, such as a laminar flow hood, to maintain sterility. Ensure all equipment is clean and properly calibrated.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.06 mg of this compound.

  • Dissolving in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO. For a 10 mM solution from 4.06 mg of powder, add 1 mL of DMSO.

    • It is recommended to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1]

  • Ensuring Complete Dissolution:

    • Vortex the solution for several minutes.

    • To aid dissolution, sonicate the solution in an ultrasonic water bath.[1][4] The warmth generated by the sonicator can also help.[4][7]

    • Visually inspect the solution to ensure that no solid particles remain. If precipitation occurs upon dilution in aqueous media, warming the solution to 37°C and vortexing or sonicating can help redissolve the compound.[7][8]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][7][9]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6]

Protocol for Diluting this compound for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.

    • To prevent precipitation, it is advisable to perform dilutions in a stepwise manner.[6]

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6][8] A solvent control (medium with the same final concentration of DMSO) should be included in all experiments.[6][7]

  • Application: Add the diluted this compound solution to your cell cultures and proceed with the experiment.

Visualizations

This compound Mechanism of Action

EW7195_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-βRII TGF-βRII TGF-β1->TGF-βRII ALK5 ALK5 (TGF-βRI) TGF-βRII->ALK5 Activates p-Smad2/3 p-Smad2/3 ALK5->p-Smad2/3 Smad2/3 Smad2/3 Smad Complex Smad2/3/4 Complex p-Smad2/3->Smad Complex This compound This compound This compound->ALK5 Inhibits Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex dissolve Completely Dissolved? sonicate Sonicate dissolve->sonicate No aliquot 3. Aliquot into Single-Use Tubes dissolve->aliquot Yes vortex->dissolve sonicate->vortex store 4. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the effective preparation and use of this compound stock solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental outcomes in the investigation of TGF-β signaling and its role in disease.

References

Application Note: Utilizing EW-7195 for Assessing Cell Migration in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving the coordinated migration and proliferation of various cell types, including keratinocytes and fibroblasts. The transforming growth factor-beta (TGF-β) signaling pathway plays a pivotal, albeit complex, role in this process. TGF-β1, for instance, is known to influence cell migration, and its dysregulation can lead to impaired wound healing or fibrosis. EW-7195 is a potent and selective small molecule inhibitor of the TGF-β type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] By blocking the phosphorylation of Smad2/3, this compound effectively inhibits the canonical TGF-β signaling pathway.[1][2][3] This inhibitory action makes this compound a valuable tool for studying the role of TGF-β signaling in cell migration and for evaluating potential therapeutic strategies to modulate wound healing processes.

Mechanism of Action of this compound

This compound targets ALK5, a key receptor in the TGF-β signaling cascade. The binding of TGF-β ligands to the type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell migration, differentiation, and extracellular matrix production. This compound, with an IC₅₀ of 4.83 nM for ALK5, effectively blocks this cascade, thereby inhibiting TGF-β-induced cellular responses.[2]

Application in Wound Healing Assays

The scratch wound healing assay is a well-established in vitro method to study collective cell migration. This assay mimics the migration of cells in vivo to close a wound. By creating a "scratch" in a confluent cell monolayer and monitoring the rate of closure over time, researchers can quantify the effects of various compounds on cell migration. This compound can be used in these assays to specifically investigate the contribution of ALK5-mediated TGF-β signaling to the migration of keratinocytes and fibroblasts, the primary cell types involved in re-epithelialization and granulation tissue formation during wound healing. Studies have shown that this compound inhibits TGF-β1-induced epithelial-to-mesenchymal transition (EMT) and wound healing in mammary epithelial cells.[1][4]

Data Presentation

The following table presents representative quantitative data illustrating the dose-dependent inhibitory effect of this compound on cell migration in a scratch wound healing assay using a hypothetical keratinocyte cell line. The data is expressed as the percentage of wound closure at different time points.

Treatment GroupConcentration (nM)0 hours (% Closure)12 hours (% Closure)24 hours (% Closure)
Vehicle Control (DMSO) 0035 ± 4.275 ± 5.1
TGF-β1 1 ng/mL055 ± 3.895 ± 2.5
TGF-β1 + this compound 10040 ± 4.560 ± 4.8
TGF-β1 + this compound 50025 ± 3.140 ± 3.9
TGF-β1 + this compound 100015 ± 2.520 ± 3.2

Note: The data presented in this table is for illustrative purposes and represents the expected outcome based on the known mechanism of action of ALK5 inhibitors on TGF-β-induced cell migration. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Scratch Wound Healing Assay

This protocol details the steps for performing a scratch wound healing assay to assess the effect of this compound on the migration of human keratinocytes (e.g., HaCaT) or fibroblasts (e.g., NIH-3T3).

Materials:

  • Human keratinocytes or fibroblasts

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound (dissolved in DMSO)

  • TGF-β1 (reconstituted according to manufacturer's instructions)

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • 200 µL pipette tips

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Serum Starvation (Optional):

    • Once the cells reach confluency, replace the complete medium with serum-free medium and incubate for 4-6 hours to minimize cell proliferation.

  • Creating the Scratch:

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of each well.

  • Washing:

    • Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment:

    • Add serum-free or low-serum medium containing the desired concentrations of this compound and/or TGF-β1 to the respective wells. Include a vehicle control (DMSO).

  • Image Acquisition:

    • Immediately after adding the treatments, capture images of the scratch in each well using a microscope at 10x magnification. This is the 0-hour time point.

    • Place the plate in a 37°C, 5% CO₂ incubator.

    • Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Use image analysis software to measure the area of the scratch at each time point.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100

Visualizations

EW7195_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 TBRII TβRII TGFB->TBRII binds ALK5 ALK5 (TβRI) TBRII->ALK5 recruits & phosphorylates Smad23 Smad2/3 ALK5->Smad23 phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex binds Smad4 Smad4 Smad4->SmadComplex binds Transcription Gene Transcription (Cell Migration) SmadComplex->Transcription translocates to EW7195 This compound EW7195->ALK5 inhibits

Caption: TGF-β Signaling Pathway and Inhibition by this compound.

Wound_Healing_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a scratch with a pipette tip A->B C 3. Wash to remove detached cells B->C D 4. Add medium with This compound/TGF-β1 C->D E 5. Image at 0 hours D->E F 6. Incubate and image at subsequent time points E->F G 7. Analyze wound closure F->G

Caption: Experimental Workflow for a Scratch Wound Healing Assay.

References

Application Notes and Protocols for Immunofluorescence Staining of EMT Markers in EW-7195 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing immunofluorescence staining to study the effects of EW-7195 on Epithelial-to-Mesenchymal Transition (EMT) markers in cancer cells.

Introduction

The Epithelial-to-Mesenchymal Transition (EMT) is a crucial cellular process implicated in cancer progression and metastasis. A key characteristic of EMT is the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. This compound is a potent and selective inhibitor of the TGF-β type I receptor (ALK5) kinase, a key mediator of EMT.[1][2][3][4] By inhibiting ALK5, this compound blocks the downstream Smad signaling pathway, thereby suppressing TGF-β-induced EMT.[2][3][4] Immunofluorescence staining is a powerful technique to visualize and quantify the changes in the expression and subcellular localization of these EMT markers following treatment with this compound.

Data Presentation

The following tables summarize the expected qualitative and quantitative changes in EMT marker expression in response to this compound treatment, based on its known mechanism of action.

Table 1: Expected Changes in EMT Marker Expression Following this compound Treatment

MarkerCellular LocalizationExpected Change with TGF-β (EMT Induction)Expected Change with this compound Treatment
E-cadherin Cell-cell junctionsDecreaseIncrease / Restoration to baseline
N-cadherin Cell-cell junctionsIncreaseDecrease
Vimentin Cytoplasm (intermediate filaments)IncreaseDecrease
Snail/Slug NucleusIncrease and nuclear translocationDecrease and cytoplasmic retention

Table 2: Example of Quantitative Immunofluorescence Data Analysis

Treatment GroupE-cadherin Mean Fluorescence Intensity (MFI)N-cadherin Mean Fluorescence Intensity (MFI)Vimentin Mean Fluorescence Intensity (MFI)
Control (untreated)2500 ± 150500 ± 50800 ± 70
TGF-β (e.g., 5 ng/mL)800 ± 1002800 ± 2003500 ± 300
TGF-β + this compound (e.g., 1 µM)2100 ± 180900 ± 801200 ± 110
This compound alone (e.g., 1 µM)2600 ± 160450 ± 40750 ± 60

Note: These are representative data. Actual values will vary depending on the cell line, experimental conditions, and imaging parameters.

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of EMT markers in cells treated with this compound.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound (dissolved in DMSO)

  • TGF-β1 (recombinant human)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)

  • Primary antibodies (see Table 3)

  • Fluorochrome-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Glass coverslips (pre-cleaned and sterilized)

  • Microscope slides

  • Fluorescence microscope or confocal microscope

Table 3: Recommended Primary Antibodies for EMT Markers

Target ProteinHost SpeciesSupplier (Example)Catalog Number (Example)
E-cadherinMouseBD Biosciences610181
N-cadherinRabbitCell Signaling Technology13116
VimentinRabbitCell Signaling Technology5741
SnailRabbitCell Signaling Technology3879

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere overnight.

  • Cell Treatment:

    • For EMT induction, starve cells in low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

    • Treat cells with TGF-β1 (e.g., 5 ng/mL) to induce EMT.

    • For the experimental group, pre-treat cells with this compound (e.g., 0.5-1 µM) for 1-2 hours before adding TGF-β1.[3][5]

    • Include appropriate controls: untreated cells, cells treated with TGF-β1 alone, and cells treated with this compound alone.

    • Incubate for the desired time period (e.g., 24-72 hours).

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies to their optimal concentration in Blocking Buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorochrome-conjugated secondary antibodies in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips with clear nail polish to prevent drying.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.

    • Quantify the fluorescence intensity using image analysis software (e.g., ImageJ, CellProfiler).[6] For a robust analysis, measure the mean fluorescence intensity from a large number of cells per condition.

Visualizations

EW7195_Signaling_Pathway TGFb TGF-β TBRII TGF-β RII TGFb->TBRII ALK5 ALK5 (TβRI) TBRII->ALK5 pSmad23 p-Smad2/3 ALK5->pSmad23 phosphorylates EW7195 This compound EW7195->ALK5 inhibits SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocation EMT_TFs EMT Transcription Factors (Snail, Slug, Twist) Nucleus->EMT_TFs activates Ecadherin E-cadherin (Epithelial Marker) EMT_TFs->Ecadherin represses Mesenchymal N-cadherin, Vimentin (Mesenchymal Markers) EMT_TFs->Mesenchymal activates EMT Epithelial-Mesenchymal Transition (EMT) Ecadherin->EMT Mesenchymal->EMT

Caption: Signaling pathway of this compound in the inhibition of TGF-β-induced EMT.

IF_Workflow start Cell Seeding on Coverslips treatment This compound and/or TGF-β Treatment start->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA/Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mounting on Slides counterstain->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis and Quantification imaging->analysis

Caption: Experimental workflow for immunofluorescence staining of EMT markers.

References

Application Notes and Protocols for EW-7195 (Vactosertib) in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EW-7195, also known as Vactosertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, ALK5 (Activin Receptor-Like Kinase 5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). In the context of cancer, dysregulation of this pathway is frequently associated with tumor progression, metastasis, and the development of resistance to conventional therapies. By targeting ALK5, this compound effectively blocks the canonical TGF-β/SMAD signaling cascade, thereby inhibiting downstream effects that contribute to cancer malignancy.

Preclinical and clinical studies have demonstrated the potential of this compound as a therapeutic agent, particularly in its ability to modulate the tumor microenvironment and sensitize cancer cells to the cytotoxic effects of chemotherapy. These application notes provide a comprehensive overview of the use of this compound in combination with standard-of-care chemotherapy agents—paclitaxel, cisplatin, and doxorubicin—supported by preclinical data and detailed experimental protocols.

Mechanism of Action: The TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI), ALK5. This phosphorylation event activates the kinase activity of ALK5, leading to the phosphorylation of receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular responses. This compound specifically inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and blocking the downstream signaling cascade.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII binds ALK5 ALK5 (TβRI) TBRII->ALK5 recruits and phosphorylates pSMAD23 p-SMAD2/3 ALK5->pSMAD23 phosphorylates SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (EMT, Proliferation, etc.) SMAD_complex->Transcription translocates and regulates EW7195 This compound (Vactosertib) EW7195->ALK5 inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound (or other selective ALK5 inhibitors) with paclitaxel, cisplatin, and doxorubicin.

Table 1: In Vitro Combination Effects of this compound and Chemotherapy Agents

Chemotherapy AgentCancer TypeCell LineThis compound ConcentrationChemotherapy ConcentrationObserved EffectCitation
PaclitaxelBreast CancerMDA-MB-231Not specifiedNot specifiedSuppression of paclitaxel-induced EMT and CSC properties.[1][1]
DoxorubicinBreast Cancer4T1Not specifiedNot specifiedInhibition of doxorubicin-induced EMT and invasion.[1][1]
CisplatinOvarian CancerOVCAR-3Not specifiedNot specifiedEnhanced inhibition of tumor growth with a TGF-β trap.[2][2]

Table 2: In Vivo Combination Effects of this compound and Chemotherapy Agents

Chemotherapy AgentCancer ModelThis compound Dosing RegimenChemotherapy Dosing RegimenKey FindingsCitation
PaclitaxelBreast Cancer (MDA-MB-231 Xenograft)Not specifiedNot specifiedDecreased lung metastasis and increased survival time.[3][3]
DoxorubicinBreast Cancer (4T1 Orthotopic)Not specifiedNot specifiedEnhanced reduction in tumor growth and lung metastasis.[1][1]
CisplatinOvarian Cancer (OVCAR-3 Xenograft)Not applicable (TGF-β trap used)Not specifiedSignificantly higher tumor inhibitory activity in combination.[2][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the synergistic or additive effects of this compound in combination with chemotherapy agents.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a chemotherapy agent, alone and in combination, and to calculate the Combination Index (CI) to assess for synergy, additivity, or antagonism.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Vactosertib)

  • Chemotherapy agent (e.g., Paclitaxel, Cisplatin, Doxorubicin)

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

  • Drug combination analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.

  • Single-Agent Treatment: Treat cells with increasing concentrations of this compound or the chemotherapy agent alone to determine the IC50 for each drug.

  • Combination Treatment: Treat cells with a combination of this compound and the chemotherapy agent at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format (checkerboard assay).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 values for each agent alone and in combination using dose-response curve fitting software.

    • Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In_Vitro_Synergy_Workflow A Seed Cells in 96-well plate B Prepare Drug Dilutions (this compound & Chemo Agent) A->B C Treat Cells: - Single Agents - Combination B->C D Incubate for 48-72h C->D E Perform Cell Viability Assay (MTT) D->E F Measure Absorbance E->F G Data Analysis: - Calculate IC50 - Determine Combination Index (CI) F->G

Caption: Workflow for in vitro synergy assessment.

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the efficacy of this compound in combination with a chemotherapy agent in inhibiting tumor growth in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (formulated for oral gavage)

  • Chemotherapy agent (formulated for injection)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).

  • Treatment Administration:

    • Administer this compound via oral gavage at a specified dose and schedule (e.g., 50 mg/kg, daily).

    • Administer the chemotherapy agent via the appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a maximum allowable size.

  • Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Plot mean tumor volume over time for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the combination therapy compared to single-agent treatments.

In_Vivo_Xenograft_Workflow A Implant Cancer Cells into Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Treatments: - Vehicle - this compound - Chemo Agent - Combination C->D E Monitor Tumor Volume and Body Weight D->E F Endpoint Reached E->F G Euthanize and Collect Tissues F->G H Data Analysis: - Tumor Growth Inhibition - Statistical Analysis G->H

Caption: Workflow for in vivo xenograft study.

Conclusion

The combination of this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. By inhibiting the TGF-β pathway, this compound can suppress chemotherapy-induced EMT and the emergence of cancer stem-like cells, which are key drivers of tumor recurrence and metastasis. The protocols outlined in these application notes provide a framework for researchers to further investigate and optimize the therapeutic potential of these combination regimens. Further preclinical and clinical evaluation is warranted to fully elucidate the synergistic mechanisms and to establish optimal dosing and scheduling for different cancer types.

References

Application Notes: Long-Term Storage and Stability of EW-7195 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

EW-7195 is a potent and highly selective small molecule inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5), with an IC50 of 4.83 nM.[1][2][3][4] It demonstrates over 300-fold selectivity for ALK5 compared to p38α.[1] The primary mechanism of action involves the inhibition of TGF-β1-induced Smad signaling.[1][2][5] Specifically, this compound blocks the phosphorylation of Smad2 and the subsequent nuclear translocation of the Smad2/3 complex.[1][2][3] This inhibition effectively counteracts processes such as the epithelial-to-mesenchymal transition (EMT), cell motility, and invasion.[2][3][5] Due to these properties, this compound is a valuable tool in cancer research, particularly for studying breast cancer metastasis.[1][2][5] Proper handling and storage of this compound solutions are critical to ensure its stability, potency, and the reproducibility of experimental results.

2. Recommended Storage Conditions and Stability

The stability of this compound is dependent on whether it is in solid form or in a solution, as well as the storage temperature. Adherence to these guidelines is crucial to prevent degradation and loss of activity.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Recommendations
Solid (Powder) -20°C Up to 3 years[6] Store in a dry, dark place.
4°C Up to 2 years[6] For shorter-term storage.
Stock Solution -80°C Up to 6 months[1][6] Recommended for long-term storage. Prepare aliquots to avoid freeze-thaw cycles.[6][7]
-20°C Up to 1 month[1][6][8] Suitable for short-term storage. Avoid repeated freeze-thaw cycles.

| | 4°C | Up to 2 weeks[7] | For thawed aliquots intended for imminent use. |

Note: The stability data provided are guidelines. For GMP or other regulated studies, it is recommended to perform compound-specific stability studies.[8][9] Solutions should be prepared and used as soon as possible whenever feasible.[8]

3. Experimental Protocols

3.1. Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of solid this compound to ensure any powder on the cap or sides is collected at the bottom.[4]

  • Calculation: Determine the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 457.5 g/mol .

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[6][7]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][6]

3.2. Protocol for Assessing this compound Solution Stability via HPLC (General)

This protocol provides a general workflow for assessing the chemical stability of a stored this compound solution using High-Performance Liquid Chromatography (HPLC), a common method for stability studies.[9]

Materials:

  • Stored this compound solution (aliquot)

  • Freshly prepared this compound solution (control)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid, to be optimized)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Thaw an aliquot of the stored this compound solution. Dilute both the stored sample and a freshly prepared control sample to a known concentration (e.g., 100 µM) using the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC system and C18 column with the mobile phase until a stable baseline is achieved.

    • Inject a standard volume of the control sample and record the chromatogram. Identify the peak corresponding to this compound and note its retention time and peak area.

    • Inject the same volume of the stored sample and record the chromatogram.

  • Data Analysis:

    • Compare the chromatogram of the stored sample to the control.

    • Purity Assessment: Calculate the purity of the stored sample by comparing the area of the main this compound peak to the total area of all peaks. A decrease in the main peak area and the appearance of new peaks suggest degradation.

    • Quantification: The percentage of remaining this compound can be calculated as: (Peak Area of Stored Sample / Peak Area of Control Sample) x 100%.

3.3. Protocol for Functional Validation of this compound via Western Blot

This protocol validates the bioactivity of a stored this compound solution by assessing its ability to inhibit TGF-β1-induced Smad2 phosphorylation in a cell-based assay.

Materials:

  • Mammary epithelial cells (e.g., NMuMG)

  • Complete cell culture medium

  • Recombinant human TGF-β1

  • Stored this compound solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad2 (pSmad2), anti-total-Smad2 (tSmad2), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture: Plate NMuMG cells and grow them to ~80% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment:

    • Pre-treat cells with the stored this compound solution (e.g., at 1 µM) or vehicle control (DMSO) for 1.5 hours.[1]

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour. Include an unstimulated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Separate equal amounts of protein from each sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pSmad2, tSmad2, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: A functionally active this compound solution will show a significant reduction in the pSmad2 signal in the TGF-β1 stimulated cells compared to the vehicle-treated control. The tSmad2 and GAPDH levels should remain relatively constant across all lanes.

4. Visualizations

TGF_beta_pathway cluster_cytoplasm Cytoplasm ligand TGF-β1 Ligand TBRII TβRII ligand->TBRII Binds receptor receptor smad smad nucleus Nucleus SmadComplex Smad2/3/4 Complex nucleus->SmadComplex Regulates Gene Expression ew7195 This compound ALK5 TβRI (ALK5) ew7195->ALK5 Inhibits TBRII->ALK5 Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex SmadComplex->nucleus Translocates

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

stability_workflow cluster_assessment Stability & Activity Assessment start Prepare 10 mM This compound Stock in DMSO aliquot Aliquot into single-use tubes start->aliquot store Store aliquots at -80°C or -20°C aliquot->store thaw Thaw aliquot for experiment store->thaw chemical Chemical Stability (e.g., HPLC) thaw->chemical functional Functional Activity (e.g., Western Blot for pSmad2) thaw->functional result_chem Result: >95% Purity? No major degradation peaks? chemical->result_chem result_func Result: Inhibition of pSmad2 confirmed? functional->result_func pass Solution is stable and active for use result_chem->pass Yes fail Solution may be degraded. Prepare fresh stock. result_chem->fail No result_func->pass Yes result_func->fail No

Caption: Experimental workflow for the storage and stability assessment of this compound.

References

Troubleshooting & Optimization

Troubleshooting EW-7195 solubility and precipitation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility and precipitation issues with EW-7195.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta Type I Receptor (TβRI).[1][2] Its IC50 value is approximately 4.83 nM for ALK5, and it displays over 300-fold selectivity for ALK5 compared to p38α MAPK.[1][3]

The primary mechanism of action for this compound is the inhibition of the TGF-β signaling pathway.[4][5] TGF-β ligands bind to the TβRII receptor, which then recruits and phosphorylates the TβRI (ALK5) kinase. Activated ALK5 subsequently phosphorylates the intracellular signaling proteins Smad2 and Smad3.[5][6] This phosphorylation event causes Smad2/3 to form a complex with Smad4, which then translocates into the nucleus to regulate the transcription of target genes.[5] this compound blocks this cascade by inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and its subsequent nuclear translocation.[4][5] This inhibition effectively blocks TGF-β-induced cellular responses, such as the epithelial-to-mesenchymal transition (EMT).[7]

EW7195_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TBRII TβRII TGF-beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex SmadComplex_nuc Smad2/3/4 Complex SmadComplex->SmadComplex_nuc Nuclear Translocation DNA Target Gene Transcription SmadComplex_nuc->DNA EW7195 This compound EW7195->ALK5 Inhibits

Caption: Mechanism of action of this compound in the TGF-β signaling pathway.

Q2: What are the known solubility characteristics of this compound?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is typically dissolved in dimethyl sulfoxide (DMSO) for experimental use. Quantitative data from various suppliers is summarized below.

SolventConcentration (Mass)Concentration (Molar)Special Instructions
DMSO50 mg/mL[1][3]~123 mM[1][3]May require sonication to fully dissolve.[1][3] Use newly opened, anhydrous DMSO.[1]
DMSO-10 mM[8]-

Q3: My this compound precipitated after I added it to my cell culture medium. What are the common causes?

Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue. The primary causes include:

  • Solvent Polarity Shift : The most frequent cause is the rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous environment of cell culture medium. This can cause the compound to "crash out" of solution.[9]

  • Exceeding Kinetic Solubility : The final concentration of this compound in your medium may be above its kinetic solubility limit in that specific medium. Even if the DMSO concentration is low, the compound itself has a finite solubility in an aqueous buffer.

  • Temperature Effects : Temperature fluctuations, such as adding a cold stock solution to warm media or repeated freeze-thaw cycles of the stock solution, can decrease solubility and promote precipitation.[10]

  • Media Components : Interactions with components in the culture medium (e.g., salts, proteins in serum) can sometimes lead to the formation of insoluble complexes. High concentrations of salts like calcium can contribute to precipitation issues.[10]

  • pH Instability : Although less common for this compound, significant shifts in the pH of the culture medium due to factors like high cell metabolism can alter the ionization state and solubility of a compound.[11]

Troubleshooting Guide for Precipitation

If you observe precipitation (e.g., cloudiness, visible particles, or crystals) after adding this compound to your medium, follow this troubleshooting workflow.

Troubleshooting_Workflow Start Precipitation Observed in Final Working Solution CheckStock Is the DMSO stock solution clear and fully dissolved? Start->CheckStock Sonicate Action: Warm stock to 37°C and sonicate. Briefly centrifuge before use. CheckStock->Sonicate No CheckDilution How was the working solution prepared? CheckStock->CheckDilution Yes Sonicate->CheckStock DirectDilution Direct dilution of concentrated stock into media CheckDilution->DirectDilution SerialDilution Serial or intermediate dilution was used CheckDilution->SerialDilution ImproveMethod Action: Improve dilution technique. 1. Pre-warm media to 37°C. 2. Add stock dropwise while vortexing. 3. Consider an intermediate dilution step. DirectDilution->ImproveMethod CheckConcentration Is the final concentration too high? SerialDilution->CheckConcentration ImproveMethod->CheckConcentration LowerConcentration Action: Perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect. CheckConcentration->LowerConcentration Likely Yes CheckDMSO Is the final DMSO concentration >0.5%? CheckConcentration->CheckDMSO No Success Problem Resolved LowerConcentration->Success LowerDMSO Action: Adjust stock concentration or dilution scheme to lower final DMSO %. (Typically ≤0.1%) CheckDMSO->LowerDMSO Yes CheckDMSO->Success No LowerDMSO->Success

Caption: A logical workflow for troubleshooting this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the recommended procedure for preparing a concentrated stock solution in DMSO and subsequently diluting it to a final working concentration in cell culture medium to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

  • Vortex mixer

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Preparing the Concentrated Stock Solution (e.g., 50 mM):

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 10-50 mM).

    • Vortex the vial thoroughly for 1-2 minutes.

    • If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[3] Visually inspect to ensure no solid particles remain.

    • Briefly centrifuge the vial to collect the solution at the bottom.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. Per supplier data, stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C.[1]

  • Preparing the Final Working Solution (e.g., 1 µM):

    • Thaw a single aliquot of the concentrated stock solution at room temperature.

    • Warm the required volume of complete cell culture medium in a 37°C water bath.

    • Crucial Step: To prepare the final working solution, add the this compound stock solution to the pre-warmed medium drop-by-drop while gently vortexing or swirling the medium.[9] This ensures rapid dispersion and prevents localized high concentrations that lead to precipitation. For example, to make 10 mL of 1 µM working solution from a 10 mM stock, add 1 µL of stock to 10 mL of medium.

    • Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to your cells.

    • Always prepare a vehicle control using the same final concentration of DMSO in the medium.

Experimental_Workflow A 1. Weigh this compound Powder B 2. Dissolve in 100% DMSO (Vortex + Sonicate) A->B C 3. Create Single-Use Aliquots (Store at -80°C) B->C D 4. Thaw One Aliquot & Pre-warm Culture Medium C->D E 5. Add Stock to Medium (Dropwise while vortexing) D->E F 6. Apply Working Solution to Cells E->F

Caption: Standard experimental workflow for preparing and using this compound.

Protocol 2: General In Vitro Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to measure the inhibitory activity of this compound on ALK5. Specific buffer components and substrate concentrations may need optimization.

Materials:

  • Recombinant human ALK5 kinase

  • Kinase substrate (e.g., a specific peptide or a protein like Smad2)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate)

  • ATP solution

  • This compound serial dilutions (prepared in kinase buffer with a constant, low percentage of DMSO)

  • 96-well assay plate

  • Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)

Procedure:

  • Prepare Reagents: Create a serial dilution of this compound in the kinase assay buffer. A typical starting range might be from 1 µM down to low nM concentrations. Prepare a master mix containing the ALK5 enzyme and its substrate in the kinase buffer.

  • Initiate Reaction: Add the this compound dilutions (or vehicle control) to the wells of the assay plate. Add the enzyme/substrate master mix to each well.

  • Start Kinase Activity: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be close to the Km value for the enzyme.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction using a stop solution (e.g., EDTA) or as directed by the detection kit manufacturer.

  • Measure Activity: Measure the kinase activity (e.g., luminescence for ADP production, or signal from a phosphospecific antibody).

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Potential off-target effects of EW-7195 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EW-7195, a potent and selective inhibitor of ALK5 (TGF-βRI). The information provided is intended to help users identify and resolve potential issues related to off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] It functions by competing with ATP for the kinase domain of ALK5, thereby preventing the phosphorylation of its downstream targets, SMAD2 and SMAD3.[2][4] This inhibition effectively blocks the canonical TGF-β signaling pathway, which is involved in cellular processes such as growth, differentiation, and epithelial-to-mesenchymal transition (EMT).[2][3]

Q2: What is the reported selectivity of this compound?

Q3: I am not observing the expected inhibition of SMAD2 phosphorylation. What are the possible causes?

Several factors could contribute to a lack of efficacy in your assay:

  • Suboptimal Inhibitor Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell line and experimental conditions. An IC50 of 4.83 nM was determined in a biochemical assay, and cellular assays may require higher concentrations.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific setup.

  • Inhibitor Instability: this compound, like many small molecules, can be susceptible to degradation. Ensure your stock solutions are stored correctly and prepare fresh dilutions for each experiment.

  • Cell Health and Passage Number: Use healthy, low-passage cells for your experiments. High-passage number cells can exhibit altered signaling pathways and receptor expression levels.

  • TGF-β Stimulation: Confirm that your method of stimulating the TGF-β pathway (e.g., with TGF-β1 ligand) is effective.

Q4: I am observing unexpected phenotypic changes in my cells that are inconsistent with ALK5 inhibition. What could be the cause?

Unanticipated cellular effects could be due to off-target activities of this compound, especially if you are using high concentrations. It is also possible that the observed phenotype is a downstream consequence of ALK5 inhibition that is specific to your cell model. We recommend the following troubleshooting steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. If the effect only occurs at concentrations significantly higher than those required for ALK5 inhibition, it is more likely to be an off-target effect.

  • Use a Structurally Unrelated ALK5 Inhibitor: As a crucial control, use another well-characterized and structurally different ALK5 inhibitor (e.g., SB431542). If the unexpected phenotype is not replicated with the alternative inhibitor, it is likely an off-target effect of this compound.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of ALK5 to see if it can reverse the observed phenotype.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a systematic approach to troubleshooting unexpected results that may be due to off-target effects of this compound.

Observed Issue Potential Cause Recommended Action
Cell toxicity at expected effective concentrations. Off-target cytotoxicity.1. Perform a precise IC50 curve for both the desired anti-TGF-β effect and cytotoxicity. A significant separation between the two values suggests on-target toxicity is not the primary cause. 2. Test a structurally unrelated ALK5 inhibitor to see if it recapitulates the toxicity. 3. Ensure the final DMSO concentration is below 0.5% in your culture medium.
Inhibition of a signaling pathway other than TGF-β. Off-target kinase inhibition.1. Confirm the finding with a specific antibody or activity assay for the unexpected target. 2. Perform an in vitro kinase assay using recombinant protein for the suspected off-target kinase to confirm direct inhibition by this compound. 3. Use a known selective inhibitor for the suspected off-target pathway as a positive control.
Unexpected changes in gene expression. Off-target effects on transcription factors or other signaling pathways.1. Validate the gene expression changes with a secondary method (e.g., qPCR for microarray/RNA-seq data). 2. Analyze the promoter regions of the affected genes for common transcription factor binding sites that may suggest the involvement of a particular off-target pathway. 3. Compare the gene expression profile with that induced by other ALK5 inhibitors.

Quantitative Data Summary

The following table summarizes the key in vitro potency of this compound.

Target Assay Type IC50
ALK5 (TGFβR1)Biochemical Kinase Assay4.83 nM
p38αBiochemical Kinase Assay>1.5 µM (>300-fold selective)

Data compiled from publicly available sources.[1]

Experimental Protocols

Protocol: Western Blot for Phosphorylated SMAD2 (p-SMAD2)

This protocol is designed to verify the on-target activity of this compound by measuring the inhibition of TGF-β1-induced SMAD2 phosphorylation.

Materials:

  • Cell line of interest (e.g., A549, HaCaT)

  • Complete cell culture medium

  • This compound

  • Recombinant human TGF-β1

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-SMAD2 (Ser465/467), Rabbit anti-SMAD2/3

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.

  • TGF-β1 Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to the wells and incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-SMAD2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2/3.

Visualizations

TGF_beta_Signaling_Pathway TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI ALK5 (TGF-βRI) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation EW7195 This compound EW7195->TGFbRI Inhibition pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Expression Nucleus->Gene

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed CheckDose Is the effect dose-dependent? Start->CheckDose CheckControls Does a structurally unrelated ALK5 inhibitor cause the same effect? CheckDose->CheckControls Yes OffTarget Likely Off-Target Effect CheckDose->OffTarget No (e.g., only at high conc.) CheckControls->OffTarget No OnTarget Potentially On-Target or Cell-Specific Effect CheckControls->OnTarget Yes CharacterizeOffTarget Characterize Off-Target: - Kinase Profiling - Secondary Assays OffTarget->CharacterizeOffTarget FurtherInvestigate Investigate Downstream On-Target Signaling OnTarget->FurtherInvestigate

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Addressing lot-to-lot variability of EW-7195 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential lot-to-lot variability of EW-7195 powder. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased lots. What could be the cause?

A1: Lot-to-lot variability in the inhibitory concentration (IC50) is a common issue that can stem from several factors related to the powder's physicochemical properties. These can include differences in purity, crystalline structure (polymorphism), particle size distribution, and solubility.[1] Any of these variations can affect the compound's bioavailability in cell-based assays and in vivo studies, leading to inconsistent results. It is also crucial to ensure consistent experimental conditions, such as cell density and passage number, as these can also contribute to IC50 shifts.

Q2: How can we proactively assess a new lot of this compound powder to ensure consistency with our previous experiments?

A2: Before using a new lot in critical experiments, it is advisable to perform a set of quality control (QC) checks. This should include analytical characterization to compare its physical and chemical properties with previous lots. Key recommended analyses include High-Performance Liquid Chromatography (HPLC) for purity assessment, X-Ray Powder Diffraction (XRPD) to check for polymorphism, and dynamic light scattering (DLS) or laser diffraction to determine particle size distribution. Functionally, you should perform a dose-response curve in a standardized cellular assay to confirm a consistent IC50 value.

Q3: Our current lot of this compound powder is difficult to dissolve in DMSO, unlike previous lots. How does this affect our experiments?

A3: Incomplete dissolution of this compound will lead to a lower effective concentration in your experiments, which can manifest as reduced potency (higher IC50).[2] The solubility of a compound can be influenced by its physical form; for instance, different polymorphs or particle sizes can have different dissolution rates.[2] To address this, ensure you are following the recommended solubilization protocol, which may include warming the solution to 37°C and using an ultrasonic bath.[3] If solubility issues persist, it may indicate a significant physical difference in the new lot.

Q4: What are the recommended storage conditions for this compound powder and its stock solutions to minimize degradation?

A4: To maintain the stability and activity of this compound, the powder should be stored at -20°C.[3] Once dissolved, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[4] It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of TGF-β-induced Smad2 Phosphorylation

If you are observing variable inhibition of Smad2 phosphorylation in your Western blot or other assays, consider the following troubleshooting steps:

  • Verify Compound Integrity:

    • Action: Run an HPLC analysis on your current lot of this compound to confirm its purity and check for degradation products.

    • Rationale: Impurities or degradation can lead to reduced activity.

  • Assess Powder Solubility:

    • Action: Visually inspect your stock solution for any precipitate. If observed, attempt to redissolve using gentle warming and sonication.

    • Rationale: Undissolved compound will result in an inaccurate final concentration in your assay.

  • Standardize Experimental Protocol:

    • Action: Ensure that cell density, passage number, and treatment duration are consistent across experiments.

    • Rationale: Cellular responses can be highly sensitive to these parameters.

Issue 2: High Variability in Cell Viability/Metastasis Assays

For inconsistencies in long-term assays such as cell viability (MTT, MTS) or migration/invasion assays, the following factors should be investigated:

  • Particle Size and Dissolution Rate:

    • Action: Characterize the particle size distribution of different lots using laser diffraction.

    • Rationale: Smaller particles generally have a larger surface area, leading to faster dissolution and potentially higher bioavailability in cellular assays.[1]

  • Polymorphism:

    • Action: Use X-ray Powder Diffraction (XRPD) to compare the crystal structure of different lots.

    • Rationale: Different polymorphs can have different solubilities and bioactivities.

  • Edge Effects in Multi-well Plates:

    • Action: Avoid using the outer wells of microplates for treatment groups, or fill them with sterile media or PBS to create a humidity barrier.

    • Rationale: Increased evaporation in the outer wells can concentrate the compound and affect cell growth, leading to variability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1352609-28-9[5]
Molecular Formula C23H18N8[5]
Molecular Weight 406.44 g/mol [3]
IC50 (ALK5/TGFβR1) 4.83 nM[4]
Solubility DMSO: 50 mg/mL (123.02 mM)[3]

Table 2: Example Quality Control (QC) Data for Two Lots of this compound

ParameterLot ALot BAcceptance Criteria
Purity (HPLC) 99.2%96.5%≥ 98.0%
Particle Size (D50) 15.2 µm45.8 µm10-20 µm
IC50 (in 4T1 cells) 5.1 nM15.7 nM4-6 nM
Solubility in DMSO Clear at 50 mg/mLPrecipitate at 50 mg/mLClear at 50 mg/mL

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Functional Assessment via Smad2 Phosphorylation Western Blot
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., NMuMG or 4T1) and allow to adhere overnight. Starve the cells in serum-free media for 4-6 hours.

  • Inhibition: Pre-treat the cells with a dose range of this compound (from different lots) for 1 hour.

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Smad2 and total Smad2. Use a suitable loading control (e.g., β-actin or GAPDH).

  • Analysis: Quantify the band intensities and normalize the phospho-Smad2 signal to the total Smad2 signal. Compare the inhibitory effect of different lots of this compound.

Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binds TBRI TGF-β RI (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Complexes with Smad4 Smad4 Smad4->SmadComplex GeneTranscription Gene Transcription (e.g., EMT, Apoptosis) SmadComplex->GeneTranscription Translocates & Regulates EW7195 This compound EW7195->TBRI Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_workflow Workflow for Investigating this compound Lot-to-Lot Variability NewLot Receive New Lot of this compound QC Perform Physicochemical QC (HPLC, XRPD, Particle Size) NewLot->QC Compare Compare QC Data to Previous Lots QC->Compare Functional Perform Functional Assay (e.g., IC50 determination) Compare->Functional Consistent Reject Reject Lot & Contact Supplier Compare->Reject Inconsistent CompareFunctional Compare Functional Data Functional->CompareFunctional Accept Accept Lot for Use in Experiments CompareFunctional->Accept Consistent CompareFunctional->Reject Inconsistent

Caption: Experimental workflow for assessing lot-to-lot variability.

troubleshooting_decision_tree cluster_troubleshooting Troubleshooting Inconsistent Experimental Results Start Inconsistent Results with this compound CheckSolubility Is the compound fully dissolved in stock? Start->CheckSolubility ImproveSolubility Action: Warm/Sonicate. Re-prepare stock. CheckSolubility->ImproveSolubility No CheckProtocol Are experimental conditions (cells, timing) consistent? CheckSolubility->CheckProtocol Yes ImproveSolubility->Start StandardizeProtocol Action: Standardize cell passage, density, timing. CheckProtocol->StandardizeProtocol No CheckLot Is this a new lot of this compound? CheckProtocol->CheckLot Yes StandardizeProtocol->Start PerformQC Action: Perform QC checks on new lot (see workflow). CheckLot->PerformQC Yes ReviewData Review all data and re-evaluate. CheckLot->ReviewData No

Caption: Troubleshooting decision tree for inconsistent results.

References

How to minimize EW-7195 toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EW-7195 in primary cell cultures, with a specific focus on minimizing toxicity and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of the TGF-β type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5).[1][2][3] Its primary mechanism is to block the TGF-β signaling pathway, which is involved in numerous cellular processes, including growth, differentiation, and apoptosis.[3][4][5] By inhibiting ALK5, this compound prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby blocking their translocation to the nucleus and subsequent gene transcription.[1][2][3][6]

Q2: Why am I observing high levels of cell death in my primary cell cultures after treatment with this compound?

A2: High cell death, or toxicity, can stem from several factors. While this compound is selective, high concentrations can lead to off-target effects, impacting pathways essential for cell survival.[7][8] Primary cells, in particular, can be more sensitive than immortalized cell lines. The observed toxicity is often dose-dependent. Additionally, the solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1%.[9][10]

Q3: What are the common visual indicators of this compound toxicity in culture?

A3: Common morphological changes indicating toxicity include cell rounding, shrinking, and detachment from the culture surface.[7][9] You may also observe an increase in floating dead cells and cellular debris in the medium within 12-24 hours of treatment with a toxic dose.[7][9]

Q4: What is a recommended starting concentration for this compound in a new primary cell line?

A4: The optimal concentration is highly dependent on the specific primary cell type. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cells. A common starting point for a new cell line is to test a broad range of concentrations, for example, from 0.1 µM to 10 µM.[9] This allows you to identify a therapeutic window that is effective for inhibiting the target pathway while minimizing toxicity.

Q5: Are certain primary cell types more sensitive to this compound toxicity?

A5: Yes. Primary cells with high metabolic rates or a strong dependency on signaling pathways that could be affected by off-target activities of the inhibitor may show higher sensitivity.[7] For instance, cells where basal TGF-β signaling is critical for survival and homeostasis might be more susceptible. Therefore, a careful dose-response analysis for each new primary cell type is essential.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
High cell death observed even at low concentrations. 1. High sensitivity of the primary cell type. 2. Solvent (e.g., DMSO) toxicity. 3. Inaccurate stock solution concentration. 4. Compound degradation or impurities.1. Perform a comprehensive dose-response curve starting from a very low concentration (e.g., 1 nM). 2. Ensure the final solvent concentration does not exceed 0.1% and include a vehicle-only control.[9] 3. Verify the concentration of your stock solution. 4. Use a fresh aliquot of this compound from a reputable supplier and store it correctly.
Inconsistent results between replicate experiments. 1. Variation in cell seeding density. 2. Use of high or inconsistent cell passage numbers.[7] 3. Inconsistent incubation times. 4. Repeated freeze-thaw cycles of the this compound stock solution.1. Standardize cell seeding density for all experiments.[7] 2. Use cells from the earliest passage possible and maintain consistency across experiments.[7] 3. Ensure precise and consistent incubation times for compound treatment. 4. Prepare single-use aliquots of the stock solution to avoid degradation.[11]
No significant inhibitory effect observed at any tested concentration. 1. Insufficient inhibitor concentration. 2. The target (ALK5) is not expressed or is mutated in the cell line. 3. The compound has degraded due to improper storage.1. Extend the dose-response curve to higher concentrations (e.g., up to 50 µM), while monitoring for solubility issues.[9] 2. Confirm the expression and activity of the TGF-β pathway in your primary cells via Western blot or a reporter assay. 3. Use a fresh, properly stored aliquot of this compound.

Data Summary

Table 1: Key Properties of this compound

PropertyValueReference
Target ALK5 (TGFβR1)[2][3]
IC50 4.83 nM[2][3]
Selectivity >300-fold for ALK5 over p38α[2]
Commonly Used Concentrations (in vitro) 0.5 - 1 µM[2]

Experimental Protocols

Protocol 1: Determining the IC50 and Optimal Non-Toxic Concentration of this compound

This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and identify the optimal working concentration of this compound in a specific primary cell line using an MTT assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and stabilize for 24 hours.[7]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. For a wide range, start with a high concentration (e.g., 20 µM) and perform 1:2 or 1:3 dilutions to create at least 8 different concentrations.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" wells (containing the same final concentration of DMSO as the highest this compound concentration) and "untreated" control wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]

  • Viability Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Verifying Target Inhibition via Western Blot

This protocol allows for the confirmation that this compound is inhibiting its intended target, ALK5, by measuring the phosphorylation of its downstream effector, Smad2.

Materials:

  • Primary cells

  • 6-well plates

  • This compound

  • TGF-β1 ligand

  • Chilled lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies (anti-phospho-Smad2, anti-total-Smad2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Methodology:

  • Cell Seeding and Treatment: Seed primary cells in 6-well plates. Once they reach ~70-80% confluency, pre-treat the cells with a non-toxic concentration of this compound (determined from Protocol 1) for 1.5 hours.[2]

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation. Include control wells: untreated, TGF-β1 only, and this compound only.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using chilled lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading for the Western blot.

  • Western Blot:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phospho-Smad2 and a loading control (e.g., total-Smad2 or GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. A significant decrease in the phospho-Smad2 signal in the this compound-treated group compared to the TGF-β1 only group confirms target inhibition.

Visualizations

EW7195_Pathway TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates pSmad23 p-Smad2/3 ALK5->pSmad23 Phosphorylates EW7195 This compound EW7195->ALK5 Inhibits Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Regulates

Caption: this compound inhibits the TGF-β pathway by blocking ALK5 kinase activity.

Toxicity_Workflow Start Start: Primary Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Prepare Prepare Serial Dilutions of this compound Seed->Prepare Treat Treat Cells with this compound (24-72h) Prepare->Treat Assay Perform Cell Viability Assay (e.g., MTT, MTS) Treat->Assay Analyze Data Analysis: Calculate % Viability Assay->Analyze Plot Plot Dose-Response Curve & Determine IC50 Analyze->Plot End End: Identify Non-Toxic Concentration Range Plot->End

References

Best practices for handling and disposing of EW-7195

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, disposal, and effective use of EW-7195 in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5).[1][2][3][4][5] Its primary mechanism of action is to block the transforming growth factor-beta (TGF-β) signaling pathway.[3] TGF-β signaling is crucial in various cellular processes, and its dysregulation is implicated in diseases like cancer.[3]

2. What is the IC50 of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for ALK5 is 4.83 nM.[2][3][5] It exhibits high selectivity for ALK5 over other kinases like p38α, with a selectivity of over 300-fold.[2][5]

3. What are the common research applications of this compound?

This compound is primarily used in cancer research, particularly to study and inhibit processes like epithelial-to-mesenchymal transition (EMT), cell motility, invasion, and metastasis.[2][3][4][5] It has been shown to suppress lung metastasis in breast cancer models.[2][3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no inhibition of TGF-β signaling Improper storage of this compound: Compound may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles.Store this compound as a dry powder at -20°C. For stock solutions (e.g., in DMSO), aliquot into single-use volumes and store at -80°C to avoid repeated freezing and thawing.[2] Once thawed, aliquots may be kept at 4°C for up to two weeks.
Incorrect final concentration: The concentration of this compound used in the experiment may be too low to elicit an inhibitory effect.The effective concentration can vary between cell lines and experimental conditions. A typical starting concentration for in vitro studies is between 0.5-1 µM.[5] A dose-response experiment is recommended to determine the optimal concentration for your specific model.
Poor solubility in media: this compound is poorly soluble in aqueous solutions.Prepare a high-concentration stock solution in a suitable solvent like DMSO. When preparing the final working solution in cell culture media, ensure that the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
Cell toxicity observed after treatment High concentration of this compound: The concentration used may be cytotoxic to the specific cell line.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cells. Use a concentration that effectively inhibits the target pathway without causing significant cell death.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high.Ensure the final concentration of the solvent is below the toxic threshold for your cells. Include a vehicle control (media with the same concentration of solvent) in your experiments to account for any solvent-related effects.
Difficulty dissolving this compound powder Inappropriate solvent: The chosen solvent may not be suitable for dissolving this compound.This compound is soluble in DMSO.[6] For in vivo studies, specialized formulations using agents like sodium carboxymethyl cellulose (CMC-Na) or Tween 80 may be necessary to improve solubility and bioavailability.[6]

Experimental Protocols & Data

Key Experimental Parameters
ParameterValueReference
Target TGF-β type I receptor (ALK5)[1][2][3][4][5]
IC50 4.83 nM[2][3][5]
Purity >98% (HPLC)[1]
Molecular Weight 406.45 g/mol [1]
Storage (Powder) -20°C[1]
Storage (Stock Solution) -80°C (up to 6 months), -20°C (up to 1 month)[2]
General In Vitro Experimental Workflow

A general workflow for an in vitro experiment using this compound to study its effect on TGF-β induced signaling is outlined below.

EW7195_In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) pretreatment Pre-treat with this compound or Vehicle Control prep_stock->pretreatment cell_seeding Seed Cells cell_seeding->pretreatment tgfb_stimulation Stimulate with TGF-β1 pretreatment->tgfb_stimulation cell_lysis Cell Lysis tgfb_stimulation->cell_lysis western_blot Western Blot (p-Smad2, Smad2) cell_lysis->western_blot qpcr qRT-PCR (EMT markers) cell_lysis->qpcr microscopy Immunofluorescence (Smad2/3 nuclear translocation) cell_lysis->microscopy

A general workflow for in vitro experiments with this compound.
TGF-β/Smad Signaling Pathway and Inhibition by this compound

The diagram below illustrates the canonical TGF-β/Smad signaling pathway and the point of inhibition by this compound.

TGFB_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TGF-β Receptor II TGFB->TBRII binds ALK5 ALK5 (TβRI) TBRII->ALK5 recruits & phosphorylates Smad23 Smad2/3 ALK5->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex forms complex with Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription (e.g., EMT genes) Smad_complex->Gene_transcription translocates to nucleus & regulates transcription EW7195 This compound EW7195->ALK5 inhibits

Inhibition of the TGF-β/Smad pathway by this compound.

Best Practices for Handling and Disposal

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow standard first aid procedures.

  • Aliquoting: For stock solutions, it is recommended to aliquot into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.

Disposal:

  • General Guidance: Dispose of unused this compound and any contaminated materials (e.g., pipette tips, tubes) as chemical waste. Do not discard down the drain or in regular trash.

  • Consult Safety Officer: Consult with your institution's Environmental Health and Safety (EHS) department or designated safety officer for specific disposal protocols. They can provide guidance based on the chemical properties and local regulations.

  • Waste Collection: Use designated and properly labeled containers for chemical waste collection.

Disclaimer: The information provided here is for research purposes only and is not intended for human or diagnostic use.[1] Researchers should always consult their institution's safety guidelines and exercise caution when handling any chemical compound.

References

Interpreting unexpected results in EW-7195 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EW-7195. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5).[1][2][3][4] Its primary mechanism is to block the kinase activity of ALK5, thereby inhibiting the downstream signaling cascade initiated by TGF-β. This includes the phosphorylation of Smad2 and Smad3, which are key steps in the canonical TGF-β signaling pathway.[1][2][3][4]

Q2: What are the expected outcomes of successful this compound treatment in cancer cell lines?

A2: In responsive cancer cell lines, particularly those where TGF-β promotes a malignant phenotype, successful treatment with this compound is expected to:

  • Decrease the levels of phosphorylated Smad2 (p-Smad2) and Smad3 (p-Smad3).[2][4]

  • Inhibit the nuclear translocation of Smad2/3.[1][2][3][4]

  • Reverse or inhibit the Epithelial-to-Mesenchymal Transition (EMT), characterized by an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., N-cadherin, Vimentin).[3][4]

  • Reduce cell migration and invasion capabilities.[1][2][3][4]

  • In vivo, inhibit tumor metastasis, particularly to the lung in breast cancer models.[1][2]

Q3: What are the recommended working concentrations for this compound in vitro and in vivo?

A3: Based on published studies, the following concentrations are recommended as a starting point:

  • In Vitro: For cell-based assays, a concentration range of 0.5 µM to 1 µM has been shown to be effective in inhibiting TGF-β1-induced Smad2 phosphorylation.[1]

  • In Vivo: For mouse models of breast cancer metastasis, a dosage of 40 mg/kg administered via intraperitoneal (i.p.) injection three times a week has been used.[1]

Q4: What is the "TGF-β paradox" and how might it affect my experiments with this compound?

A4: The "TGF-β paradox" refers to the dual role of TGF-β in cancer. In normal and early-stage cancer cells, TGF-β often acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[5] However, in advanced cancers, tumor cells can become resistant to these growth-inhibitory effects and instead utilize TGF-β signaling to promote invasion, metastasis, and immune evasion.[5] This context-dependent function is critical when using this compound. Inhibiting TGF-β signaling with this compound in an early-stage cancer model (where TGF-β is tumor-suppressive) could paradoxically enhance tumor growth. Conversely, in an advanced cancer model (where TGF-β is tumor-promoting), this compound is expected to have anti-tumor effects.

Troubleshooting Guides for Unexpected Results

Issue 1: No significant decrease in p-Smad2/3 levels after this compound treatment.

Q: I've treated my cells with this compound, but my Western blot shows no reduction in TGF-β-induced p-Smad2/3 levels. What could be the cause?

A: This is a common issue that can arise from several factors related to the experimental setup or the inhibitor itself. Refer to the troubleshooting workflow below and the detailed protocol for Western Blotting.

Troubleshooting Workflow: p-Smad2/3 Inhibition

A Start: No p-Smad2/3 Inhibition Observed B Check this compound Integrity - Correct storage? (-20°C or -80°C) - Freshly prepared stock? A->B C Verify Experimental Setup - Correct concentration used? (e.g., 0.5-1 µM) - Sufficient pre-incubation time? B->C [  Integrity OK  ] G Result: Inhibition Achieved B->G [  Degraded  ] Replace Reagent D Confirm TGF-β Stimulation - Is TGF-β active? - Was TGF-β added correctly? C->D [  Setup OK  ] C->G [  Incorrect  ] Adjust Protocol E Assess Western Blot Protocol - Phosphatase inhibitors included in lysis buffer? - Correct antibody used? D->E [  Stimulation OK  ] D->G [  Inactive  ] Use New TGF-β F Consider Cell Line Specifics - Are TGF-β receptors expressed? - Is the pathway constitutively active downstream of ALK5? E->F [  Protocol OK  ] E->G [  Flawed  ] Optimize WB F->G [  No  ] Select new cell line H Result: Further Investigation Needed F->H [  Yes  ] Investigate Downstream

Caption: Troubleshooting logic for lack of p-Smad2/3 inhibition.

Data Presentation: Expected vs. Unexpected Western Blot Results
ConditionExpected p-Smad2/3 Level (Normalized to Total Smad2/3)Unexpected p-Smad2/3 Level (Normalized to Total Smad2/3)
Vehicle Control1.01.0
TGF-β (5 ng/mL)5.0 - 8.05.0 - 8.0
TGF-β + this compound (1 µM)1.0 - 1.55.0 - 8.0
Issue 2: Increased cell migration or invasion after this compound treatment.

Q: I expected this compound to inhibit cell migration in my wound healing/transwell assay, but I'm observing either no effect or an increase in migration. Why is this happening?

A: This paradoxical result can be highly informative and may be linked to the dual role of TGF-β, off-target effects, or activation of compensatory signaling pathways.

Signaling Pathway Considerations

TGF-β signaling is complex and involves crosstalk with other pathways. Inhibition of the canonical Smad pathway by this compound might lead to the upregulation of non-canonical pathways that can also promote cell migration.

TGFB TGF-β ALK5 ALK5 (TβRI) TGFB->ALK5 Smad Smad2/3 Phosphorylation (Canonical Pathway) ALK5->Smad NonCanonical Non-Canonical Pathways (e.g., MAPK/ERK, PI3K/Akt) ALK5->NonCanonical EW7195 This compound EW7195->ALK5 Migration Cell Migration Smad->Migration Inhibition of Migration (in some contexts) NonCanonical->Migration Promotion of Migration

Caption: Simplified signaling overview of canonical vs. non-canonical pathways.

Possible Explanations & Troubleshooting Steps:
  • TGF-β Paradox in Action: In your specific cell line, TGF-β may be acting as a growth and migration inhibitor. By blocking this effect with this compound, you may be unleashing a more migratory phenotype.

    • Action: Characterize the role of TGF-β in your cell line. Does TGF-β treatment alone inhibit or promote migration compared to a vehicle control?

  • Activation of Compensatory Pathways: Blocking the Smad pathway might lead to a feedback loop that activates other pro-migratory pathways like MAPK/ERK or PI3K/Akt.

    • Action: Perform Western blots for key markers of these pathways (e.g., p-ERK, p-Akt) in cells treated with this compound.

  • Cell-Type Specificity: The effect of TGF-β inhibition can be highly dependent on the cellular context and genetic background of the cell line.

    • Action: Test this compound on a different, well-characterized cell line where it is known to inhibit migration to confirm the inhibitor's activity.

Data Presentation: Expected vs. Unexpected Wound Healing Assay Results
ConditionExpected Wound Closure at 24h (%)Unexpected Wound Closure at 24h (%)
Vehicle Control40%40%
TGF-β (5 ng/mL)75%20%
TGF-β + this compound (1 µM)25%50%
Issue 3: Inconsistent results between experimental replicates.

Q: My results with this compound are not reproducible. One experiment shows strong inhibition, while the next shows a weak effect. What could be the cause of this variability?

A: Inconsistent results often point to subtle variations in experimental conditions or reagent stability.

Key Areas to Check for Consistency:
  • This compound Stock Solution: this compound is typically dissolved in DMSO. Ensure the stock solution is stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).[1] Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Ensure cells are at a consistent confluency and passage number for each experiment. Cell density can influence the response to TGF-β.

  • Assay Timing: Be precise with incubation times for TGF-β stimulation and this compound treatment. The kinetics of Smad phosphorylation are transient.

  • Reagent Quality: The activity of recombinant TGF-β can vary between lots and with storage. Use a consistent source and handle it as recommended by the manufacturer.

Detailed Experimental Protocols

Western Blot for Phospho-Smad2 (p-Smad2)

This protocol is designed to assess the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation.

  • Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace growth media with serum-free media and incubate for 12-16 hours.

  • Pre-treatment with this compound: Treat cells with 1 µM this compound (or vehicle control, e.g., 0.1% DMSO) for 1.5 hours.[1]

  • TGF-β Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to the appropriate wells. Incubate for 30-60 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel, run electrophoresis, and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against p-Smad2 (Ser465/467) overnight at 4°C.

    • Wash membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash membrane three times with TBST and detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total Smad2 and a loading control like β-actin.

Wound Healing (Scratch) Assay

This assay measures the effect of this compound on collective cell migration.

  • Cell Seeding: Plate cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well.

    • Wash gently with PBS to remove detached cells.

  • Treatment: Add media containing the experimental conditions: Vehicle, TGF-β1 (5 ng/mL), and TGF-β1 + this compound (1 µM).

  • Imaging:

    • Immediately capture an image of the scratch in each well (T=0). Use reference marks to ensure the same field of view is imaged each time.

    • Incubate the plate and capture subsequent images at regular intervals (e.g., 8, 16, and 24 hours).

  • Data Analysis:

    • Use software like ImageJ to measure the area of the cell-free gap at each time point.

    • Calculate the percentage of wound closure relative to the T=0 area.

    • % Wound Closure = [(Area at T=0) - (Area at T=x)] / (Area at T=0) * 100

Transwell Migration Assay

This assay quantifies the effect of this compound on chemotactic cell migration.

  • Rehydration of Inserts: Place 24-well transwell inserts (typically with 8 µm pores) into wells and rehydrate the membrane with serum-free media for at least 1 hour.

  • Chemoattractant: In the lower chamber of the 24-well plate, add media containing a chemoattractant (e.g., 10% FBS) or serum-free media as a control.

  • Cell Preparation:

    • Harvest and resuspend serum-starved cells in serum-free media.

    • Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.

    • In separate tubes, pre-treat the cell suspensions with Vehicle, this compound (1 µM), or other conditions for 30 minutes.

  • Cell Seeding: Remove the rehydration media from the inserts and add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 12-24 hours (time is cell-line dependent) at 37°C.

  • Removal of Non-migrated Cells: Carefully remove the media from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain with 0.1% crystal violet for 20 minutes.

    • Wash gently with water to remove excess stain.

  • Imaging and Quantification:

    • Allow the inserts to dry completely.

    • Image several random fields of view for each membrane using a microscope.

    • Count the number of migrated cells per field. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.

Visualizations

TGF-β Canonical Signaling Pathway and this compound Inhibition

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII ALK5 ALK5 (TβRI) TBRII->ALK5 recruits & activates SMAD23 Smad2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-Smad2/3 Complex p-Smad2/3 + Smad4 Complex pSMAD23->Complex SMAD4 Smad4 SMAD4->Complex Transcription Gene Transcription (e.g., EMT factors) Complex->Transcription translocates to nucleus EW7195 This compound EW7195->ALK5 Inhibits Kinase Activity

Caption: this compound blocks TGF-β signaling by inhibiting the ALK5 kinase.

Standard In Vitro Experimental Workflow for this compound

A 1. Seed Cells (e.g., 6-well or 24-well plate) B 2. Serum Starve (12-16 hours) A->B C 3. Pre-treat with this compound (e.g., 1 µM for 1.5h) B->C D 4. Stimulate with TGF-β (e.g., 5 ng/mL for 30min - 24h) C->D E 5. Assay Endpoint D->E F Western Blot (p-Smad2/3) E->F Protein G Wound Healing Assay (Migration) E->G Functional H Transwell Assay (Migration/Invasion) E->H Functional I 6. Data Analysis & Interpretation F->I G->I H->I

Caption: A typical workflow for testing the efficacy of this compound in vitro.

References

Technical Support Center: EW-7195 In Vivo Dosage and Administration Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EW-7195, a potent and selective inhibitor of the TGF-β type I receptor kinase (ALK5). This guide provides researchers, scientists, and drug development professionals with comprehensive information on adjusting this compound dosage for different in vivo cancer models. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that specifically targets the activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor.[1][2][3] By inhibiting ALK5, this compound blocks the phosphorylation of downstream proteins Smad2 and Smad3, which are key mediators of the TGF-β signaling pathway.[1][2] This inhibition ultimately leads to the suppression of epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][2]

Q2: In which in vivo cancer models has this compound been tested?

A2: this compound has been predominantly studied in preclinical models of breast cancer metastasis. The most commonly reported models are the Balb/c mouse xenograft model using 4T1 murine breast cancer cells and the MMTV/cNeu transgenic mouse model, which spontaneously develops mammary tumors.[1][2]

Q3: What is the recommended starting dosage for this compound in these breast cancer models?

A3: A frequently used and effective dosage of this compound in both the 4T1 xenograft and MMTV/cNeu transgenic mouse models is 40 mg/kg, administered via intraperitoneal (i.p.) injection three times a week.[4]

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vivo use, a stock solution in DMSO can be prepared and subsequently diluted with a suitable vehicle for injection. While the exact vehicle composition can vary between studies, a common practice for similar small molecule inhibitors involves diluting the DMSO stock in a mixture of PEG300, Tween 80, and sterile water or saline. It is crucial to perform a small-scale solubility and stability test with your chosen vehicle before preparing a large batch for your study.

Q5: What are the known downstream effects of this compound on the TGF-β signaling pathway?

A5: this compound has been shown to decrease the levels of phosphorylated Smad2 and inhibit the nuclear translocation of the Smad2/3 complex.[2] This leads to the modulation of EMT-related proteins, including an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin and Vimentin.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in dosing solution - Low solubility in the final vehicle. - Temperature fluctuations.- Increase the percentage of DMSO or PEG300 in your vehicle. - Gently warm the solution before injection. - Prepare fresh dosing solutions for each injection day.
No observable anti-tumor or anti-metastatic effect - Insufficient dosage for the specific cancer model. - Poor bioavailability. - Tumor model is not dependent on the TGF-β signaling pathway.- Perform a dose-response study to determine the optimal dose for your model. - Consider alternative routes of administration (e.g., oral gavage), although i.p. is most reported. - Confirm the expression and activation of the TGF-β pathway in your cancer cells (e.g., by checking p-Smad2 levels).
Signs of toxicity in mice (e.g., weight loss, lethargy) - The administered dose is too high for the specific strain or age of mice. - Vehicle toxicity.- Reduce the dosage or the frequency of administration. - Conduct a maximum tolerated dose (MTD) study. - Run a vehicle-only control group to assess the toxicity of the vehicle itself.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in preclinical breast cancer models.

Table 1: Efficacy of this compound in 4T1 Orthotopic Xenograft Model

Parameter Dosage Treatment Schedule Result Reference
Lung Metastasis40 mg/kgi.p., 3 times/week for 2.5 weeksSignificant suppression of lung metastasis[4]
Phosphorylated Smad20.5-1 µM (in vitro)1.5 hoursEfficient inhibition of TGF-β1-induced Smad2 phosphorylation[4]

Table 2: Efficacy of this compound in MMTV/cNeu Transgenic Mouse Model

Parameter Dosage Treatment Schedule Result Reference
Lung Metastasis40 mg/kgi.p., 3 times/week for 3 weeksInhibition of breast cancer cell metastasis to the lung[4]

Experimental Protocols

1. Preparation of this compound Dosing Solution

  • Stock Solution: Dissolve this compound powder in 100% DMSO to create a stock solution of 50 mg/mL. This may require ultrasonication to fully dissolve. Store the stock solution at -20°C for up to one month or -80°C for up to six months.[4]

  • Working Solution: On the day of injection, thaw the stock solution and dilute it to the final desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 8 mg/mL). A common vehicle for intraperitoneal injection of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. The final solution should be clear and free of precipitates.

2. In Vivo Efficacy Study in 4T1 Xenograft Model

  • Cell Culture: Culture 4T1 murine breast cancer cells in appropriate media until they reach the desired confluence for injection.

  • Tumor Implantation: Inject 1 x 10^5 to 1 x 10^6 4T1 cells suspended in sterile PBS or culture medium into the mammary fat pad of 8-10 week old female Balb/c mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Dosing: Administer this compound (e.g., 40 mg/kg) or vehicle control via intraperitoneal injection three times a week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumors and lungs. The number and size of metastatic nodules in the lungs can be quantified. Primary tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western blot for p-Smad2).

Visualizations

Signaling Pathway of this compound Action

EW7195_Pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 Activates pSmad23 p-Smad2/3 ALK5->pSmad23 Phosphorylates EW7195 This compound EW7195->ALK5 Inhibits Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT Promotes Metastasis Metastasis EMT->Metastasis

Caption: Mechanism of this compound in the TGF-β signaling pathway.

General Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture Cancer Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation drug_prep This compound Formulation treatment Treatment Administration drug_prep->treatment randomization Randomization tumor_implantation->randomization randomization->treatment monitoring Tumor & Health Monitoring treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint tissue_processing Tissue Processing endpoint->tissue_processing data_analysis Data Analysis tissue_processing->data_analysis

Caption: Standard workflow for an in vivo cancer model efficacy study.

References

Validation & Comparative

A Comparative Analysis of EW-7195 and Other ALK5 Inhibitors for Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activin receptor-like kinase 5 (ALK5) inhibitor, EW-7195, with other notable ALK5 inhibitors. The information presented is collated from various preclinical studies and aims to provide a comprehensive overview of their relative potencies and mechanisms of action, supported by experimental data.

Introduction to ALK5 Inhibition

Transforming growth factor-beta (TGF-β) signaling plays a dual role in cancer progression. While it can act as a tumor suppressor in the early stages, in advanced cancers, it often promotes tumor growth, invasion, and metastasis. A key mediator of this signaling is the TGF-β type I receptor, ALK5. Inhibition of ALK5 is therefore a promising therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β. This compound is a potent and selective small molecule inhibitor of ALK5 that has demonstrated significant anti-metastatic effects in preclinical models of breast cancer.[1] This guide compares the efficacy of this compound with other well-characterized ALK5 inhibitors: Galunisertib (LY2157299), SB431542, and RepSox.

Quantitative Comparison of ALK5 Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other ALK5 inhibitors. It is important to note that these values are derived from various studies and experimental conditions, which may influence direct comparability.

InhibitorTargetIC50 (nM)Assay TypeReference
This compound ALK5 (TGFβR1)4.83Kinase Assay[1]
Galunisertib ALK5 (TGFβR1)51Kinase Assay[2]
SB431542 ALK5 (TGFβR1)94Kinase Assay
RepSox ALK5 (TGFβR1)23 (binding), 4 (autophosphorylation)Kinase Binding & Autophosphorylation Assay

Signaling Pathway and Mechanism of Action

TGF-β signaling is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the ALK5 receptor. Activated ALK5 subsequently phosphorylates the downstream signaling proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, and migration. ALK5 inhibitors, including this compound, act by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking the downstream signaling cascade.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Complex Smad2/3/4 Complex pSmad2_3->Complex Complex Formation Smad4 Smad4 Smad4->Complex Gene_Expression Target Gene Transcription Complex->Gene_Expression Nuclear Translocation EW7195 This compound & other ALK5 Inhibitors EW7195->ALK5 Inhibition

TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of ALK5 inhibitors.

ALK5 Kinase Assay

This assay biochemically quantifies the direct inhibitory effect of a compound on the kinase activity of ALK5.

Workflow:

ALK5_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant ALK5 - Kinase Buffer - ATP - Substrate (e.g., Smad2) Start->Prepare_Reagents Add_Inhibitor Add serial dilutions of This compound or other inhibitors Prepare_Reagents->Add_Inhibitor Incubate_1 Pre-incubate ALK5 with inhibitor Add_Inhibitor->Incubate_1 Initiate_Reaction Initiate reaction with ATP and substrate Incubate_1->Initiate_Reaction Incubate_2 Incubate to allow phosphorylation Initiate_Reaction->Incubate_2 Stop_Reaction Stop reaction Incubate_2->Stop_Reaction Detect_Signal Detect phosphorylation (e.g., radioactivity, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data and calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for a typical ALK5 kinase assay.

Methodology:

  • Reagent Preparation: Recombinant human ALK5 kinase domain, a suitable substrate (e.g., recombinant Smad2), and ATP are prepared in a kinase reaction buffer.

  • Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared.

  • Reaction Setup: The ALK5 enzyme is pre-incubated with varying concentrations of the inhibitor in a reaction plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as measuring the incorporation of radiolabeled ATP (e.g., [γ-³²P]ATP) or using a fluorescence-based assay that detects the phosphorylated product.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

TGF-β-Induced Luciferase Reporter Assay

This cell-based assay measures the ability of an inhibitor to block TGF-β-induced transcriptional activity.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HaCaT or 4T1) is transiently transfected with a luciferase reporter construct containing Smad-binding elements (SBEs) upstream of the luciferase gene. A constitutively expressed Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.

  • Inhibitor Treatment: The transfected cells are pre-treated with various concentrations of the ALK5 inhibitor for a specified time (e.g., 1 hour).

  • TGF-β Stimulation: The cells are then stimulated with a fixed concentration of TGF-β1 to induce the signaling cascade.

  • Incubation: The cells are incubated for a further period (e.g., 16-24 hours) to allow for luciferase expression.

  • Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of TGF-β-induced luciferase expression is calculated for each inhibitor concentration, and the IC50 value is determined.

Smad2/3 Phosphorylation Assay (Western Blot)

This assay directly assesses the inhibition of ALK5's downstream target phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: Cells are serum-starved and then pre-treated with different concentrations of the ALK5 inhibitor before being stimulated with TGF-β1 for a short period (e.g., 30-60 minutes).

  • Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Smad2/3 (p-Smad2/3). The membrane is subsequently stripped and re-probed with an antibody for total Smad2/3 as a loading control.

  • Detection: The protein bands are visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate.

  • Densitometry Analysis: The intensity of the p-Smad2/3 bands is quantified and normalized to the total Smad2/3 bands to determine the relative level of phosphorylation.

Cell Migration (Wound Healing) Assay

This in vitro assay evaluates the effect of ALK5 inhibitors on the migratory capacity of cancer cells, a key process in metastasis.

Methodology:

  • Cell Seeding: Cells are seeded in a culture plate and grown to form a confluent monolayer.

  • Wound Creation: A "scratch" or cell-free gap is created in the monolayer using a sterile pipette tip or a specialized culture insert.

  • Inhibitor Treatment: The cells are washed to remove debris and then incubated in a medium containing the ALK5 inhibitor at various concentrations.

  • Image Acquisition: The "wound" area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: The area of the "wound" at each time point is measured using image analysis software. The rate of wound closure is calculated and compared between the different treatment groups to assess the effect of the inhibitor on cell migration.

In Vivo Breast Cancer Metastasis Model

Animal models are crucial for evaluating the therapeutic potential of anti-cancer agents in a more complex biological system.

Methodology:

  • Tumor Cell Implantation: A suspension of metastatic breast cancer cells (e.g., 4T1) is injected into the mammary fat pad of female immunodeficient mice (e.g., BALB/c).

  • Tumor Growth and Treatment: Once the primary tumors reach a certain size, the mice are randomized into treatment and control groups. The ALK5 inhibitor (e.g., this compound administered orally or via intraperitoneal injection) or a vehicle control is administered according to a predefined schedule.

  • Monitoring: Primary tumor growth is monitored regularly by caliper measurements. The overall health of the animals is also observed.

  • Metastasis Assessment: After a set period, the mice are euthanized, and their lungs are harvested. The number and size of metastatic nodules on the lung surface are counted.

  • Histological Analysis: The lungs can be further analyzed by histology to confirm the presence of metastatic lesions and to assess their morphology.

Conclusion

This compound demonstrates high potency as an ALK5 inhibitor with a low nanomolar IC50 value. The available data suggests it is a highly effective agent in blocking the pro-metastatic effects of TGF-β signaling in preclinical models of breast cancer. While direct, comprehensive comparative studies are limited, the presented data provides a valuable resource for researchers in the field of cancer biology and drug development to evaluate the potential of this compound in relation to other ALK5 inhibitors. The detailed experimental protocols provided herein offer a framework for the consistent and reproducible evaluation of these and other novel anti-cancer compounds.

References

A Head-to-Head Battle: EW-7195 Versus EW-7197 in the Inhibition of Breast Cancer Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of oncology drug development, two promising small molecule inhibitors, EW-7195 and EW-7197, have emerged as potent agents against breast cancer metastasis. Both compounds target the transforming growth factor-beta (TGF-β) signaling pathway, a critical mediator of tumor progression and metastasis, by selectively inhibiting the activin receptor-like kinase 5 (ALK5). This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these two molecules.

Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Axis

Both this compound and EW-7197 exert their anti-metastatic effects by inhibiting ALK5, a TGF-β type I receptor kinase.[1][2] This inhibition blocks the phosphorylation of downstream mediators, Smad2 and Smad3, preventing their translocation into the nucleus and subsequent regulation of genes involved in the epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.[1][2] The TGF-β pathway is a well-established driver of late-stage cancer progression, making it a prime target for therapeutic intervention.

TGF_beta_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates EW_inhibitors This compound / EW-7197 EW_inhibitors->ALK5 Inhibit pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Gene Expression (EMT, Migration, Invasion) Nucleus->Gene_expression Regulates

Figure 1: Simplified signaling pathway of TGF-β and the inhibitory action of this compound and EW-7197.

In Vitro Efficacy: A Quantitative Comparison

Both this compound and EW-7197 have demonstrated potent inhibition of ALK5 in enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

CompoundTargetIC50 (nM)Cell LineAssay Type
This compound ALK54.83N/AKinase Assay
EW-7197 ALK512.9N/AKinase Assay

Table 1: Comparative Potency of this compound and EW-7197 against ALK5.

The data indicates that this compound is approximately 2.7 times more potent than EW-7197 in a direct in vitro kinase assay. Both compounds have also been shown to effectively inhibit TGF-β1-induced Smad phosphorylation, a key downstream event in the signaling cascade.

Furthermore, both inhibitors have been shown to reverse the EMT process, characterized by the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers such as N-cadherin and Vimentin. In wound healing and transwell invasion assays, both compounds significantly reduced the migratory and invasive potential of breast cancer cells.

In Vivo Anti-Metastatic Activity

Both this compound and EW-7197 have been evaluated in preclinical mouse models of breast cancer metastasis, demonstrating significant efficacy in reducing the metastatic burden, particularly in the lungs.

This compound: In a 4T1 orthotopic mouse model, administration of this compound resulted in a significant reduction in lung metastasis.[1] Similarly, in a MMTV/c-Neu transgenic mouse model, this compound also demonstrated a marked decrease in the incidence of lung metastases.[2]

EW-7197: In a 4T1 orthotopic model, EW-7197 treatment led to a potent inhibition of breast to lung metastasis.[3] In MMTV/c-Neu mice, EW-7197 also effectively suppressed the formation of lung metastases.[3] One study directly compared EW-7197 to another ALK5 inhibitor, LY2157299, and found EW-7197 to be more potent in inhibiting the metastasis of breast cancer cells to the lung.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

ALK5 Kinase Assay

The inhibitory activity of the compounds on ALK5 kinase activity is determined using a radiometric assay. The assay measures the incorporation of radioactive phosphate from [γ-33P]ATP into a substrate protein by the kinase.

ALK5_Kinase_Assay cluster_0 Reaction Components cluster_1 Assay Procedure ALK5 Recombinant ALK5 Incubation Incubate at 30°C ALK5->Incubation Substrate Substrate (e.g., GST-Smad2) Substrate->Incubation ATP [γ-33P]ATP ATP->Incubation Inhibitor This compound or EW-7197 Inhibitor->Incubation Separation Separate substrate by SDS-PAGE Incubation->Separation Detection Detect radioactivity (Autoradiography) Separation->Detection

Figure 2: Workflow for a typical ALK5 kinase assay.

Cell Migration (Wound Healing) Assay
  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, 4T1) are seeded in a 6-well plate and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then treated with vehicle control or different concentrations of this compound or EW-7197.

  • Imaging: The wound area is imaged at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time.

In Vivo Metastasis Model (4T1 Orthotopic Model)
  • Tumor Cell Implantation: 4T1 breast cancer cells are injected into the mammary fat pad of female BALB/c mice.

  • Tumor Growth: The primary tumor is allowed to grow to a specified size.

  • Treatment: Mice are randomized into treatment groups and administered vehicle control, this compound, or EW-7197 via oral gavage or intraperitoneal injection.

  • Metastasis Assessment: After a defined treatment period, the mice are euthanized, and their lungs are harvested.

  • Quantification: The number and size of metastatic nodules on the lung surface are counted. Alternatively, lung tissue can be homogenized and analyzed for the presence of tumor cells using methods like clonogenic assays or qPCR for a tumor-specific marker.

In_Vivo_Metastasis_Model start Inject 4T1 cells into mammary fat pad tumor_growth Allow primary tumor to grow start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer Vehicle, This compound, or EW-7197 randomization->treatment euthanasia Euthanize mice after defined period treatment->euthanasia lung_harvest Harvest lungs euthanasia->lung_harvest quantification Quantify metastatic nodules lung_harvest->quantification

Figure 3: Experimental workflow for an in vivo breast cancer metastasis model.

Conclusion

Both this compound and EW-7197 are potent and selective inhibitors of ALK5 with significant anti-metastatic properties in breast cancer models. Based on the available in vitro data, this compound demonstrates a higher potency in direct enzymatic assays. However, both compounds exhibit robust efficacy in cellular and in vivo models. The absence of a direct head-to-head in vivo comparison makes it difficult to definitively declare a superior compound for clinical development. Further studies are warranted to directly compare their pharmacokinetic profiles, long-term efficacy, and safety in preclinical models to better inform future clinical trials. The choice between these two promising candidates may ultimately depend on a combination of factors including oral bioavailability, toxicity profiles, and overall therapeutic index.

References

Validating the Anti-Fibrotic Effects of EW-7195 (Vactosertib) in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical anti-fibrotic efficacy of EW-7195, also known as Vactosertib, with established anti-fibrotic agents Pirfenidone and Nintedanib. The data presented is collated from multiple independent studies to offer an objective overview for researchers in the field of fibrosis.

Disclaimer: The quantitative data presented in the following tables are derived from separate preclinical studies and are not from direct head-to-head comparative trials. Variations in experimental conditions, including animal strains, dosing regimens, and endpoint measurements, should be considered when interpreting these results.

Introduction to Anti-Fibrotic Agents

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, leads to scarring and loss of organ function, contributing to a significant burden of disease across various organs. The transforming growth factor-beta (TGF-β) signaling pathway is a central driver of fibrosis.

  • This compound (Vactosertib): A potent and selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5). By blocking ALK5, this compound inhibits the downstream phosphorylation of Smad2 and Smad3, key mediators of the pro-fibrotic effects of TGF-β.[1] A closely related compound, EW-7197, has been extensively studied and is also referred to as Vactosertib. For the purpose of this guide, data for EW-7197 will be considered representative of Vactosertib's anti-fibrotic potential.

  • Pirfenidone: An orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties.[2] While its exact mechanism is not fully elucidated, it is known to downregulate the production of pro-fibrotic and inflammatory cytokines, including TGF-β.[2]

  • Nintedanib: A small molecule inhibitor of multiple tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[3][4] By targeting these receptors, Nintedanib interferes with key signaling pathways involved in fibroblast proliferation, migration, and differentiation into myofibroblasts.

Mechanism of Action: Signaling Pathways

The primary signaling pathway targeted by this compound is the canonical TGF-β/Smad pathway. Pirfenidone and Nintedanib exert their effects through broader or different mechanisms.

TGF_beta_signaling cluster_ecm Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Drug Intervention TGF-β TGF-β TBRII TGF-β RII TGF-β->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (Collagen, α-SMA, etc.) Smad_complex->Gene_transcription Translocates & Initiates EW7195 This compound (Vactosertib) EW7195->ALK5 Inhibits

TGF-β Signaling Pathway and this compound Inhibition.

Preclinical Efficacy in Liver Fibrosis Models

The carbon tetrachloride (CCl4)-induced liver fibrosis model is a widely used preclinical model that mimics aspects of toxicant-induced liver injury and subsequent fibrosis.

Table 1: Comparison of Anti-Fibrotic Effects in CCl4-Induced Liver Fibrosis in Rodents

ParameterEW-7197 (Vactosertib)PirfenidoneNintedanib
Animal Model C57BL/6 MiceBALB/c Mice / ICR MiceC57BL/6 Mice
Induction CCl4 i.p. injectionCCl4 i.p. injectionCCl4 i.p. injection
Treatment 1.25, 2.5, or 5 mg/kg/day, p.o.250 mg/kg/day, p.o. / 120 & 240 mg/kg/day, p.o.30 or 60 mg/kg/day, p.o.
Key Findings - Decreased expression of collagen, α-SMA, and fibronectin.[1]- Extended lifespan of CCl4-treated mice.[1]- Reduced α-SMA levels in interstitial and tubular areas.[1]- Attenuated fibrosis severity by ~45-50% (histology and hydroxyproline).[5]- Reduced serum ALT, AST, and ALP levels.[6]- Decreased expression of α-SMA related gene.[6]- Significantly reduced hepatic collagen, necrosis, inflammation, and fibrosis.[7]- Blocked elevation of IL-6 and IL-1β levels.[7]- Reduced serum ALT and AST levels.[7][8]
Reference [1][5][6][7][8][9][10]

Preclinical Efficacy in Renal Fibrosis Models

The unilateral ureteral obstruction (UUO) model is a robust and widely used model to study the mechanisms of renal tubulointerstitial fibrosis.

Table 2: Comparison of Anti-Fibrotic Effects in UUO-Induced Renal Fibrosis in Rodents

ParameterEW-7197 (Vactosertib)PirfenidoneNintedanib
Animal Model C57BL/6 MiceSprague-Dawley RatsC57BL/6 Mice
Induction Unilateral Ureteral Obstruction (UUO)Unilateral Ureteral Obstruction (UUO)Unilateral Ureteral Obstruction (UUO)
Treatment Data not available in UUO model from provided searches500 mg/kg/day in food50 mg/kg/day, p.o.
Key Findings - In a cisplatin-induced renal fibrosis model, EW-7197 reduced BUN levels, TGF-β and Smad2/3 expression, and renal fibrosis.- Significantly suppressed the increase in collagen content (hydroxyproline).[11]- Inhibited mRNA expression of type I and IV collagen.[11]- Suppressed the increase in TGF-β mRNA.[11]- Attenuated collagen accumulation and induced recovery of impaired renal function after release of obstruction.[11]- Attenuated renal fibrosis and inhibited activation of renal interstitial fibroblasts.[4][12]- Blocked UUO-induced phosphorylation of PDGFRβ, FGFRs, VEGFR2, and Src family kinases.[4][12]- Inhibited renal pro-inflammatory cytokine expression and macrophage infiltration.[4][12]
Reference [11][13][14][15][16][4][12][17][18]

Preclinical Efficacy in Pulmonary Fibrosis Models

The bleomycin-induced pulmonary fibrosis model is the most common preclinical model used to evaluate potential anti-fibrotic therapies for idiopathic pulmonary fibrosis (IPF).

Table 3: Comparison of Anti-Fibrotic Effects in Bleomycin-Induced Pulmonary Fibrosis in Rodents

ParameterEW-7197 (Vactosertib)PirfenidoneNintedanib
Animal Model C57BL/6 MiceHamsters / Mice / RatsC57BL/6 Mice / Rats
Induction Intratracheal bleomycin (BLM)Intratracheal or i.v. bleomycinIntratracheal bleomycin
Treatment 1.25, 2.5, or 5 mg/kg/day, p.o.Various doses (e.g., 50, 100, 400 mg/kg/day, p.o.)Various doses (e.g., 30, 60, 100, 120 mg/kg/day, p.o.)
Key Findings - Decreased expression of collagen, α-SMA, and fibronectin in the lungs.[1]- Extended the lifespan of BLM-treated mice.[1]- Reduced lung hydroxyproline content and fibrosis scores.[19][20][21]- Decreased expression of pro-fibrotic factors like TGF-β and procollagen.[3]- Inhibited fibrocyte accumulation in the lungs.[3]- Reduced Ashcroft scores and collagen content.[22]- Improved lung function in some studies.[22]- Inhibited fibroblast proliferation and myofibroblast differentiation.[3][23]
Reference [1][2][3][19][20][21][3][22][23][24][25]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of common experimental protocols used in the cited studies.

Experimental_Workflow cluster_induction Fibrosis Induction cluster_treatment Therapeutic Intervention cluster_analysis Endpoint Analysis Induction Animal Model (e.g., C57BL/6 Mice) + Fibrosis Induction (e.g., Bleomycin, CCl4, UUO) Treatment Drug Administration (this compound, Pirfenidone, Nintedanib) vs. Vehicle Control Induction->Treatment Histology Histological Analysis (Masson's Trichrome, Sirius Red) Treatment->Histology IHC Immunohistochemistry (α-SMA, Collagen I) Treatment->IHC Biochem Biochemical Assays (Hydroxyproline Content) Treatment->Biochem MolBio Molecular Biology (Western Blot for p-Smad2/3, qPCR) Treatment->MolBio

General Experimental Workflow for Preclinical Fibrosis Studies.

Masson's Trichrome Staining for Collagen Visualization

This method is used to differentiate collagen fibers from other tissue components.

  • Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.

  • Mordanting: Sections are treated with Bouin's solution to improve staining quality.

  • Nuclear Staining: Nuclei are stained with Weigert's iron hematoxylin.

  • Cytoplasmic and Muscle Fiber Staining: The cytoplasm and muscle fibers are stained red with Biebrich scarlet-acid fuchsin.

  • Decolorization: A phosphotungstic/phosphomolybdic acid solution is used to decolorize the Biebrich scarlet from collagen fibers.

  • Collagen Staining: Collagen fibers are stained blue with aniline blue.[26]

  • Dehydration and Mounting: Sections are dehydrated, cleared in xylene, and mounted.

Sirius Red Staining for Collagen Quantification

Sirius Red staining, especially when viewed under polarized light, is a highly specific method for visualizing and quantifying collagen.

  • Deparaffinization and Rehydration: Similar to Masson's trichrome staining.

  • Staining: Sections are incubated in Picro-Sirius Red solution for 1 hour.[27]

  • Rinsing: Slides are washed in acidified water to remove excess stain.[27]

  • Dehydration and Mounting: Sections are rapidly dehydrated in absolute alcohol, cleared, and mounted.

  • Quantification: The stained area can be quantified using image analysis software to determine the percentage of the tissue section occupied by collagen.

Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA)

IHC is used to detect the presence of α-SMA, a marker for activated myofibroblasts.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.

  • Blocking: Non-specific binding sites are blocked using a blocking serum.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for α-SMA.

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

  • Detection: The signal is visualized using a chromogen (e.g., DAB), which produces a colored precipitate at the antigen site.

  • Counterstaining, Dehydration, and Mounting: Nuclei are counterstained (e.g., with hematoxylin), and the sections are dehydrated and mounted.

Western Blot for Phosphorylated Smad2/3 (p-Smad2/3)

Western blotting is used to quantify the levels of specific proteins, such as the activated form of Smad2/3.

  • Protein Extraction: Total protein is extracted from tissue or cell lysates.

  • Protein Quantification: The concentration of protein in each sample is determined.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Primary and Secondary Antibody Incubation: The membrane is incubated with a primary antibody against p-Smad2/3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized and quantified using an imaging system.

Conclusion

The preclinical data strongly suggest that this compound (Vactosertib) is a potent anti-fibrotic agent across liver, kidney, and pulmonary fibrosis models. Its targeted inhibition of the TGF-β/ALK5 pathway offers a specific and powerful mechanism to counteract the fibrotic process. While direct comparative efficacy against Pirfenidone and Nintedanib in preclinical settings requires further investigation through head-to-head studies, the existing evidence positions this compound as a promising therapeutic candidate for fibrotic diseases. The data presented in this guide, compiled from numerous studies, provides a valuable resource for researchers to compare the preclinical profiles of these anti-fibrotic agents and to design future investigations.

References

Cross-Validation of EW-7195's Mechanism of Action in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EW-7195 (also known as Vactosertib or TEW-7197), a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5), with other notable ALK5 inhibitors. The objective is to cross-validate its mechanism of action across various cancer types and evaluate its performance against relevant alternatives, supported by experimental data.

Core Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound and its counterparts exert their anti-cancer effects by targeting the TGF-β signaling pathway, which plays a dual role in cancer. In the early stages, it can act as a tumor suppressor. However, in advanced cancers, it often promotes tumor progression, invasion, metastasis, and immunosuppression.[1][2] These inhibitors specifically bind to the ATP-binding site of ALK5, preventing the phosphorylation of downstream mediators Smad2 and Smad3.[2][3][4] This blockade inhibits the nuclear translocation of the Smad complex, thereby suppressing the transcription of target genes involved in processes like epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.[5][6][7]

dot

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TβRII TβRII TGF-β Ligand->TβRII ALK5 (TβRI) ALK5 (TβRI) TβRII->ALK5 (TβRI) Activates Smad2/3 Smad2/3 ALK5 (TβRI)->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad Complex p-Smad2/3 + Smad4 p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Target Gene Transcription Smad Complex->Gene Transcription Regulates EMT, Invasion, Metastasis EMT, Invasion, Metastasis Gene Transcription->EMT, Invasion, Metastasis This compound This compound This compound->ALK5 (TβRI) Inhibits

Caption: Simplified TGF-β/Smad signaling pathway and the inhibitory action of this compound.

Comparative Performance of ALK5 Inhibitors

This section provides a comparative analysis of this compound (Vactosertib) against other well-documented ALK5 inhibitors, Galunisertib (LY2157299) and SB-431542, across various cancer types.

Quantitative Data Summary
InhibitorCancer Type(s)IC50 (ALK5)Key In Vitro FindingsKey In Vivo FindingsReference(s)
This compound (Vactosertib) Breast, Colorectal, Lung, Liver, Pancreatic, Glioblastoma4.83 nM[5][6], 11-12.9 nM[8][9][10]Potently inhibits TGF-β1-induced Smad2 phosphorylation and EMT.[5][6] Decreases cell proliferation and induces spheroid shrinkage in colorectal cancer cells.[11]Inhibits lung metastasis in breast cancer models.[5][6] In combination with 5-FU, reduces tumor volume and increases necrosis in a colorectal cancer model.[11] Enhances cytotoxic T lymphocyte activity.[10][5][6][10][11]
Galunisertib (LY2157299) Glioblastoma, Pancreatic, Hepatocellular, Breast, Colorectal50 nM[12]Inhibits TGF-β-mediated phosphorylation of SMAD2.[13] Blocks TGF-β1-driven EMT and migration of tumor cells.[13]Demonstrates antitumor activity in breast, colon, and lung cancer xenograft models.[4] Combination with dinutuximab enhances anti-neuroblastoma activity.[14][4][12][13][14]
SB-431542 Glioma, Hepatocellular, Pancreatic, ColonNot specified in these sourcesInhibits TGF-β-induced transcription, apoptosis, and growth suppression.[3] Blocks TGF-β-mediated proliferation and motility in glioma cell lines.[15]Reduces lung metastasis but does not affect primary tumor growth in a mammary adenocarcinoma model.[16] In vivo administration leads to a significant decrease in tumor burden in a fibrosarcoma model.[16][3][15][16]

Note: IC50 values can vary depending on the assay conditions.

A study directly comparing EW-7197 (Vactosertib) with LY2157299 (Galunisertib) in a breast cancer lung metastasis model indicated that EW-7197 had a more potent inhibitory effect.[17] Specifically, EW-7197 at 5 and 20 mg/kg decreased metastatic nodules by 53% and 68%, respectively, while LY2157299 at 40 and 80 mg/kg showed a 33% and 53% reduction.[17]

Cross-Validation in Different Cancer Types

The mechanism of this compound has been validated in several cancer models, demonstrating its broad potential.

  • Breast Cancer: this compound effectively inhibits TGF-β1-induced Smad signaling, EMT, and subsequent lung metastasis in both orthotopic xenograft and transgenic mouse models.[5][6][7]

  • Colorectal Cancer (CRC): Vactosertib has been shown to decrease cell proliferation, induce apoptosis, and suppress the cell cycle.[11] In combination with 5-Fluorouracil (5-FU), it significantly reduces tumor volume and weight, increases tumor necrosis, and inhibits the invasive behavior of CRC cells.[11]

  • Glioblastoma: While direct studies on this compound in glioblastoma are less detailed in the provided results, the known role of TGF-β in glioma malignancy suggests its potential.[15] Alternative ALK5 inhibitors like Galunisertib have been investigated for glioblastoma.[18]

  • Other Cancers: Vactosertib has shown therapeutic potential in various other cancers, including lung cancer, melanoma, and hepatocellular carcinoma, often by enhancing anti-tumor immune responses.[11][12]

Experimental Protocols

Below are generalized methodologies for key experiments cited in the evaluation of this compound and its alternatives.

In Vitro Cell-Based Assays

1. Cell Proliferation Assay (WST-1 or SRB)

  • Objective: To determine the effect of the inhibitor on cancer cell viability and proliferation.

  • Methodology:

    • Seed cancer cells (e.g., 4T1 breast cancer, CT-26 colorectal cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the ALK5 inhibitor (e.g., this compound, Galunisertib) or vehicle control (DMSO) for a specified period (e.g., 72 hours).

    • Add WST-1 or SRB reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

dot

cell_proliferation_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_inhibitor Add ALK5 inhibitor (various concentrations) seed_cells->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_reagent Add WST-1 or SRB reagent incubate->add_reagent measure_absorbance Measure absorbance add_reagent->measure_absorbance analyze_data Analyze data and calculate cell viability measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical cell proliferation assay.

2. Wound Healing/Migration Assay

  • Objective: To assess the effect of the inhibitor on cancer cell migration.

  • Methodology:

    • Grow cancer cells to a confluent monolayer in a multi-well plate.

    • Create a "wound" or scratch in the monolayer using a sterile pipette tip.

    • Wash the wells to remove detached cells and add fresh media containing the ALK5 inhibitor or vehicle control.

    • Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

    • Measure the wound area at each time point to quantify the extent of cell migration and wound closure.

3. Western Blot for Phospho-Smad2

  • Objective: To confirm the inhibitor's mechanism of action by measuring the phosphorylation of Smad2.

  • Methodology:

    • Treat cancer cells with the ALK5 inhibitor for a specified pre-incubation period.

    • Stimulate the cells with TGF-β1 for a short duration (e.g., 30-60 minutes) to induce Smad2 phosphorylation.

    • Lyse the cells and quantify protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Smad2 and total Smad2, followed by HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

dot

western_blot_workflow start Start cell_treatment Cell treatment with inhibitor and TGF-β1 start->cell_treatment lysis Cell lysis and protein quantification cell_treatment->lysis sds_page SDS-PAGE and protein transfer lysis->sds_page probing Antibody probing (p-Smad2, total Smad2) sds_page->probing detection Chemiluminescence detection probing->detection end End detection->end

Caption: Key steps in the Western blot analysis of p-Smad2.

In Vivo Animal Studies

1. Orthotopic Xenograft Models

  • Objective: To evaluate the anti-tumor and anti-metastatic efficacy of the inhibitor in a more physiologically relevant setting.

  • Methodology:

    • Surgically implant cancer cells (e.g., 4T1 murine breast cancer cells) into the mammary fat pad of immunocompetent mice (e.g., BALB/c).

    • Allow tumors to establish to a palpable size.

    • Randomize mice into treatment groups: vehicle control, inhibitor alone (e.g., this compound at 40 mg/kg, i.p., three times a week), and/or combination therapy.[6]

    • Monitor primary tumor growth by caliper measurements and body weight throughout the study.

    • At the end of the study, euthanize the mice and harvest the primary tumors and lungs.

    • Quantify lung metastasis by counting surface metastatic nodules or by qPCR for a tumor-specific marker.

Conclusion

This compound (Vactosertib) is a potent and selective ALK5 inhibitor with a well-validated mechanism of action across multiple cancer types. Preclinical data consistently demonstrates its ability to inhibit the TGF-β/Smad signaling pathway, leading to reduced tumor cell proliferation, migration, invasion, and metastasis. Comparative data suggests that this compound may have a more potent anti-metastatic effect than other ALK5 inhibitors like Galunisertib in certain models. Its efficacy, both as a monotherapy and in combination with standard chemotherapies, underscores its potential as a promising therapeutic agent in oncology. Further clinical investigations are warranted to fully elucidate its therapeutic benefits in cancer patients.

References

A comparative study of small molecule inhibitors of the TGF-beta pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Its dysregulation is implicated in a wide range of diseases, most notably in cancer progression and fibrosis.[2][3] In advanced cancers, TGF-β often switches from a tumor suppressor to a promoter, fostering an immunosuppressive tumor microenvironment and driving metastasis.[2][4] This has made the TGF-β pathway a compelling target for therapeutic intervention, leading to the development of numerous small molecule inhibitors.

This guide provides an objective comparison of various small molecule inhibitors targeting the TGF-β pathway, supported by experimental data. It is designed to assist researchers in selecting the appropriate inhibitor for their specific research needs.

Performance Comparison of TGF-β Pathway Inhibitors

The efficacy of small molecule inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific target (e.g., a kinase) by 50%. The following table summarizes the IC50 values for several prominent TGF-β pathway inhibitors. It is crucial to note that these values are highly dependent on the specific assay conditions, including the type of assay (biochemical vs. cell-based), the specific receptor isoform targeted, and the cell line used.

InhibitorTarget(s)IC50 (nM)Assay TypeReference(s)
Galunisertib (LY2157299) ALK5 (TGF-βRI)50Cell-free[2]
Vactosertib (TEW-7197) ALK5 (TGF-βRI)11Cell-free[2]
SB431542 ALK5 (TGF-βRI)94Cell-free[5]
SB525334 ALK5 (TGF-βRI)14.3Cell-free[5]
SD-208 ALK5 (TGF-βRI)48Cell-free[5]
K02288 ALK1, ALK2, ALK61.8, 1.1, 6.4Cell-free[5]
LDN-193189 ALK2, ALK35, 30Cell-based (C2C12)[5]
LDN-212854 ALK21.3Cell-free[5]

Note: The presented IC50 values are for the primary intended targets. Many kinase inhibitors exhibit off-target effects, and comprehensive selectivity profiling is recommended for detailed studies. For instance, SB431542 is reported to be over 100-fold more selective for ALK5 than for p38 MAPK.[5] Some inhibitors, like PP1 and PP2, initially identified as Src family kinase inhibitors, have also been shown to directly inhibit TGF-β receptors.[6]

TGF-β Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][7] This activation of TGF-βRI's kinase domain leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3.[1][7] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1][7]

In addition to the canonical SMAD-dependent pathway, TGF-β can also signal through non-canonical, SMAD-independent pathways, including the Erk, SAPK/JNK, and p38 MAPK pathways.[1]

TGF_beta_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates NonCanonical Non-Canonical Pathways (e.g., MAPK, PI3K/Akt) TGFbRI->NonCanonical Activates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription Regulates Inhibitor Small Molecule Inhibitors Inhibitor->TGFbRI Inhibit Kinase Activity

Caption: Canonical and non-canonical TGF-β signaling pathways.

Experimental Protocols

In Vitro TGF-β Receptor Kinase Inhibition Assay

This assay biochemically quantifies the ability of a compound to inhibit the kinase activity of a purified TGF-β receptor.

Methodology:

  • Reagents and Materials:

    • Purified recombinant TGF-βRI (ALK5) or TGF-βRII kinase domain.

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[8][9]

    • ATP.

    • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

    • Test inhibitors dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • In a 384-well plate, add 1 µl of the inhibitor dilution (or 5% DMSO for control).[8]

    • Add 2 µl of the enzyme (TGF-βRI or TGF-βRII) diluted in kinase buffer.[8]

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[8]

    • Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).[8]

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which measures luminescence.[8]

    • The luminescent signal is proportional to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based SMAD Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block TGF-β-induced phosphorylation of SMAD2/3 in a cellular context.

Methodology:

  • Reagents and Materials:

    • A suitable cell line responsive to TGF-β (e.g., HeLa, HT1080, A549).[10][11]

    • Cell culture medium and serum.

    • Recombinant human TGF-β1 or TGF-β3.[10]

    • Test inhibitors.

    • PBS (Phosphate-Buffered Saline).

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3.

    • HRP-conjugated secondary antibody.

    • ECL (Enhanced Chemiluminescence) detection reagents.

    • Imaging system for chemiluminescence.

  • Procedure:

    • Seed cells in culture plates and grow to 80-90% confluency.[10]

    • Serum-starve the cells for 18-22 hours.[10]

    • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).

    • Stimulate the cells with TGF-β (e.g., 10 ng/ml of TGF-β3) for 30 minutes.[10]

    • Wash the cells twice with ice-cold PBS.[10]

    • Lyse the cells in lysis buffer and collect the lysates.[10]

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.[12]

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.[12]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Detect the signal using an ECL reagent and an imaging system.[12]

    • Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.

    • Quantify the band intensities to determine the extent of inhibition of SMAD phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel small molecule inhibitor of the TGF-β pathway.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Lead_ID->Kinase_Assay Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity pSMAD_Assay pSMAD Western Blot (Cellular Potency) Selectivity->pSMAD_Assay Functional_Assays Functional Assays (e.g., Migration, Proliferation) pSMAD_Assay->Functional_Assays Animal_Models Animal Models of Disease (e.g., Cancer, Fibrosis) Functional_Assays->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Clinical_Trials Clinical Trials PK_PD->Clinical_Trials Preclinical Candidate

Caption: Workflow for TGF-β inhibitor characterization.

References

Assessing the Synergistic Effects of EW-7195 with Paclitaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic potential of combining EW-7195, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), with the widely used chemotherapeutic agent, paclitaxel. The combination of these two agents presents a promising strategy to enhance anti-cancer efficacy, particularly in mitigating paclitaxel-induced side effects such as epithelial-to-mesenchymal transition (EMT) and the emergence of cancer stem-like cells (CSCs), which are associated with tumor recurrence and metastasis.[1]

Rationale for Combination Therapy

Paclitaxel, a cornerstone of chemotherapy for various cancers, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, its efficacy can be limited by the development of resistance and the promotion of undesirable cellular changes. Paclitaxel has been shown to induce EMT, a process where cancer cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties.[1] Furthermore, paclitaxel treatment can enrich the population of CSCs, which are believed to be a key driver of tumor relapse.[1]

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of these processes.[1][2][3] this compound is a potent and selective inhibitor of ALK5, the TGF-β type I receptor kinase, with an IC50 of 4.83 nM.[4][5][6] By blocking TGF-β signaling, this compound can inhibit the phosphorylation of Smad2, a key downstream effector, thereby preventing the nuclear translocation of Smad2/3 and subsequent gene transcription that promotes EMT and maintains cancer stemness.[4][5] Therefore, the combination of this compound with paclitaxel is hypothesized to create a synergistic anti-tumor effect by simultaneously targeting cell proliferation with paclitaxel and inhibiting the pathways that lead to resistance and metastasis with this compound.

Quantitative Analysis of Synergistic Effects

While direct experimental data on the combination of this compound and paclitaxel is not yet publicly available, studies on a closely related ALK5 inhibitor, EW-7197, in combination with paclitaxel provide a strong indication of the expected synergistic outcomes. The following tables summarize the anticipated quantitative data based on the findings with EW-7197, which shares a similar mechanism of action with this compound.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineTreatmentExpected IC50 (nM)
MDA-MB-231 (Breast Cancer) Paclitaxel alone10 ± 2.5
This compound alone> 1000
Paclitaxel + this compound (1 µM)5 ± 1.8
4T1 (Murine Breast Cancer) Paclitaxel alone15 ± 3.2
This compound alone> 1000
Paclitaxel + this compound (1 µM)7 ± 2.1

Note: These are hypothetical values based on the synergistic effects observed with the similar ALK5 inhibitor, EW-7197. Actual values for this compound may vary.

Table 2: In Vitro Apoptosis Assay (Annexin V Positive Cells)

Cell LineTreatmentExpected % of Apoptotic Cells
MDA-MB-231 Control5 ± 1.5
Paclitaxel (10 nM)25 ± 4.2
This compound (1 µM)8 ± 2.1
Paclitaxel (10 nM) + this compound (1 µM)45 ± 5.8

Note: These are hypothetical values based on the synergistic effects observed with the similar ALK5 inhibitor, EW-7197. Actual values for this compound may vary.

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupExpected Mean Tumor Volume (mm³) at Day 21Expected Tumor Growth Inhibition (%)
Vehicle Control1500 ± 2500
Paclitaxel (10 mg/kg)800 ± 15046.7
This compound (40 mg/kg)1300 ± 20013.3
Paclitaxel (10 mg/kg) + this compound (40 mg/kg)300 ± 8080.0

Note: These are hypothetical values based on the synergistic effects observed with the similar ALK5 inhibitor, EW-7197. Actual values for this compound may vary.

Experimental Protocols

Detailed methodologies for the key experiments to assess the synergy between this compound and paclitaxel are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, 4T1) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, paclitaxel, and their combination for 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8][9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Treat cells with this compound, paclitaxel, or their combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10][11][12][13][14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the combination therapy in a living organism.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.[15][16][17][18]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to different treatment groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, paclitaxel can be administered intraperitoneally once a week, and this compound can be administered orally daily.

  • Tumor Measurement: Measure the tumor volume using calipers every 3-4 days.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Molecular Synergy and Experimental Design

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

cluster_0 TGF-β Signaling Pathway cluster_1 Drug Intervention TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 activates Smad23 Smad2/3 ALK5->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to EMT_CSC_Genes EMT & CSC Gene Transcription Nucleus->EMT_CSC_Genes promotes EW7195 This compound EW7195->ALK5 inhibits Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of TGF-β and the intervention points of this compound and paclitaxel.

cluster_0 In Vitro Synergy Assessment Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Treatment Drug Treatment (this compound, Paclitaxel, Combination) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for in vitro assessment of this compound and paclitaxel synergy.

cluster_0 In Vivo Synergy Assessment Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Drug_Administration Drug Administration (Vehicle, Single Agents, Combination) Randomization->Drug_Administration Tumor_Measurement Regular Tumor Volume Measurement Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Growth Inhibition) Tumor_Measurement->Endpoint_Analysis

Caption: Workflow for in vivo assessment of this compound and paclitaxel synergy.

References

TGF-beta Receptor Inhibitors: A Comparative Guide to Clinical Trial Data and Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and immune response, has emerged as a promising target in oncology. Its dual role in both suppressing and promoting tumor growth has led to the development of various inhibitors aimed at modulating its activity. This guide provides a comparative analysis of the clinical trial data and results for three prominent TGF-β receptor inhibitors: Galunisertib, Vactosertib, and AVID200, offering insights into their efficacy, safety, and methodologies.

TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). This activation of TGFβRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular functions. Dysregulation of this pathway is a hallmark of several cancers, making it a key therapeutic target.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_Ligand TGF-β Ligand TGFbRII TGFβRII TGF_beta_Ligand->TGFbRII Binding TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Proliferation, Angiogenesis, Immune Suppression) SMAD_complex->Gene_Transcription Translocation & Transcriptional Regulation

Figure 1: Simplified TGF-β Signaling Pathway.

Comparative Analysis of Clinical Trial Data

This section summarizes the key efficacy and safety data from clinical trials of Galunisertib, Vactosertib, and AVID200.

Efficacy Data
InhibitorClinical TrialIndicationKey Efficacy Outcomes
Galunisertib NCT01246986 (Phase 2)Hepatocellular Carcinoma (HCC)Part A (AFP ≥1.5x ULN; n=109): Median Time to Progression (TTP): 2.7 months (95% CI: 1.5-2.9); Median Overall Survival (OS): 7.3 months (95% CI: 4.9-10.5). In AFP responders, median OS was 21.5 months vs. 6.8 months in non-responders.[1][2] Part B (AFP <1.5x ULN; n=40): Median TTP: 4.2 months (95% CI: 1.7-5.5); Median OS: 16.8 months (95% CI: 10.5-24.4).[1]
NCT02423343 (Phase 1b/2)Non-Small Cell Lung Cancer (NSCLC)Phase 2 (n=25): 6 patients (24%) had a confirmed partial response (PR), and 4 (16%) had stable disease (SD). Median duration of response was 7.43 months. Median progression-free survival was 5.26 months, and median OS was 11.99 months.[3][4]
Vactosertib NCT03802084 (Phase 1b/2)Desmoid Tumor(n=27): 7 patients (25.9%) achieved a confirmed partial response, and 19 (70.4%) had stable disease. Progression-free rate (PFR) at 16 weeks was 96.3% and at 1 year was 81.0%.[5][6]
NCT03732274 (Phase 1b/2a)Non-Small Cell Lung Cancer (NSCLC)(n=12 evaluable): 2 patients (16.7%) achieved a partial response, and 5 (41.7%) had stable disease. The objective response rate (ORR) was 16.7% per protocol.[7]
AVID200 NCT03895112 (Phase 1b)Myelofibrosis(n=21): 2 patients achieved clinical benefit by IWG-MRT criteria after 6 cycles. Spleen and symptom benefits were observed. Increases in platelet counts were noted in 81% of treated patients, with 3 patients achieving normalization.[8][9][10]
Safety Data
InhibitorClinical TrialMost Common Grade 3/4 Treatment-Related Adverse Events (TRAEs)
Galunisertib NCT01246986 (Phase 2)Neutropenia (n=4), fatigue, anemia, increased bilirubin, hypoalbuminemia, and embolism (each, n=2).[1]
NCT02423343 (Phase 1b/2)Pruritus (36%), fatigue (32%), and decreased appetite (28%). No Grade 4 or 5 TRAEs were observed.[3][4]
Vactosertib NCT03802084 (Phase 1b/2)Neutropenia (n=6, 22.2%) and anemia (n=5, 18.5%).[5][6]
NCT03732274 (Phase 1b/2a)Rash (n=5, 33.3%), pruritus (n=6, 40.0%).[7]
AVID200 NCT03895112 (Phase 1b)Anemia (28.6%) and thrombocytopenia (19.0%). Non-hematologic AEs included epistaxis, mucositis, extraocular muscle paresis, fatigue, rash, duodenal hemorrhage, gastric hemorrhage, urinary tract infection, and syncope (1 patient each).[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of key experimental protocols employed in the evaluation of these TGF-β receptor inhibitors.

Clinical Trial Workflow

The following diagram illustrates a generalized workflow for the clinical trials of TGF-β receptor inhibitors, from patient enrollment to data analysis.

Clinical_Trial_Workflow Patient_Screening Patient Screening - Inclusion/Exclusion Criteria - Informed Consent Baseline_Assessment Baseline Assessment - Demographics - Disease Characteristics - Biomarker Analysis (Blood/Tissue) Patient_Screening->Baseline_Assessment Treatment_Administration Treatment Administration - Dosing Schedule - Cycle Length Baseline_Assessment->Treatment_Administration Monitoring On-Treatment Monitoring - Safety Assessments (AEs) - Pharmacokinetics - Pharmacodynamics (pSMAD) Treatment_Administration->Monitoring Monitoring->Treatment_Administration Continue Cycles Efficacy_Evaluation Efficacy Evaluation - Tumor Response (RECIST) - Survival Analysis Monitoring->Efficacy_Evaluation Data_Analysis Data Analysis & Reporting - Statistical Analysis - Publication Efficacy_Evaluation->Data_Analysis

References

Benchmarking the selectivity profile of EW-7195 against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the kinase selectivity profile of EW-7195, a potent ALK5 inhibitor, reveals its standing against other key TGF-β pathway inhibitors, Vactosertib and Galunisertib. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to inform strategic decisions in cancer and fibrosis research.

This report synthesizes available data on the inhibitory activity of this compound and compares it with Vactosertib (EW-7197) and Galunisertib (LY2157299), two other prominent inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and fibrosis. The Activin Receptor-Like Kinase 5 (ALK5), a TGF-β type I receptor kinase, is a key therapeutic target within this pathway.

Kinase Inhibition Profile: A Comparative Overview

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Vactosertib, and Galunisertib against their primary target, ALK5, and a selection of other kinases.

Table 1: Primary Target (ALK5) Inhibition

InhibitorALK5 IC50 (nM)
This compound 4.83[1][2][3]
Vactosertib (EW-7197) 12.9[4][5]
Galunisertib (LY2157299) 56[6]

Table 2: Selectivity Profile Against Other Kinases

KinaseThis compound IC50 (nM)Vactosertib (EW-7197) IC50 (nM)Galunisertib (LY2157299) IC50 (µM)
p38α >1449 (>300-fold selective)[1]--
ALK2 (ACVR1) -17.3[4]35.7[7]
ALK4 (ACVR1B) -17.3[4]0.08[7]
TGFβRII --0.21[7]
ACVR2B --0.69[7]
BMPR1B (ALK6) --0.47[7]

Note: A comprehensive kinome scan for this compound is not publicly available, limiting a direct, broad comparison of its off-target profile with Galunisertib and Vactosertib.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and well-defined experimental methodologies. The following are detailed protocols for common in vitro kinase assays used to generate the data presented.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase (e.g., recombinant human ALK5), the substrate (e.g., a generic kinase substrate or a specific peptide), and the test inhibitor (e.g., this compound) at various concentrations in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Initiate the reaction by adding ATP to a final concentration that is typically at or near the Km value for the specific kinase.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and then catalyze a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Radioisotopic Kinase Assay ([³³P]-ATP Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate group from [³³P]-ATP onto a substrate.

  • Kinase Reaction:

    • Set up the kinase reaction in a buffer containing the kinase, substrate, test inhibitor, and a mixture of non-radiolabeled ATP and [³³P]-ATP.

    • Incubate the reaction at a controlled temperature for a specific time, ensuring the reaction proceeds within the linear range.

  • Separation and Detection:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate.

    • Wash the filter extensively to remove unincorporated [³³P]-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is directly proportional to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the ADP-Glo™ assay.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language to illustrate the TGF-β signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binding ALK5 TGF-β RI (ALK5) TGF-beta_RII->ALK5 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD2_3->SMAD_Complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription Nuclear Translocation This compound This compound This compound->ALK5 Inhibition

Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Inhibitor (e.g., this compound) Reaction In Vitro Kinase Reaction Compound->Reaction Kinase_Panel Panel of Purified Kinases Kinase_Panel->Reaction Assay_Reagents Assay Reagents (ATP, Substrate, Buffer) Assay_Reagents->Reaction Detection Signal Detection (Luminescence/Radioactivity) Reaction->Detection Inhibition_Calc Calculate % Inhibition Detection->Inhibition_Calc IC50_Calc Determine IC50 Values Inhibition_Calc->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Experimental workflow for determining kinase inhibitor selectivity.

References

Safety Operating Guide

Proper Disposal of EW-7195: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

EW-7195 is a potent and selective inhibitor of the TGF-β type I receptor kinase (ALK5), utilized in research to study its effects on cellular signaling pathways, particularly in the context of cancer research.[1][2][3][4] Due to its chemical nature and potential biological activity, proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound.

Key Properties and Hazards of this compound

A summary of the essential chemical and safety information for this compound is provided in the table below. This information is critical for understanding the risks associated with its handling and for implementing appropriate safety measures.

PropertyValue
CAS Number 1352609-28-9[1][5]
Molecular Formula C₂₃H₁₈N₈[1][5]
Molecular Weight 406.44 g/mol [1][5]
Appearance Crystalline solid
Solubility Soluble in DMSO[1]
Hazard Statements Harmful if swallowed.[5] Very toxic to aquatic life with long lasting effects.[5]
Precautionary Statements Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Collect spillage.[5]

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general principles of laboratory chemical waste management and the specific hazard information available for this compound. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

1. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

2. Waste Segregation:

  • Solid Waste:

    • Collect any solid this compound, such as unused powder or contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, sealable, and clearly labeled hazardous waste container.

    • Do not mix with other types of waste unless specifically permitted by your institution's EHS office.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).

    • Never dispose of liquid waste containing this compound down the drain.[5]

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration of this compound and the solvent used (for liquid waste)

    • The primary hazard(s): "Toxic," "Aquatic Hazard"

    • The date the waste was first added to the container.

    • Your name, laboratory, and contact information.

4. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated, secure area within the laboratory, away from incompatible materials.

  • Ensure the storage area is well-ventilated.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

  • The waste will be transported to an approved waste disposal plant for proper treatment and disposal in accordance with local, state, and federal regulations.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound waste generated in a laboratory setting.

EW7195_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid this compound Waste (e.g., powder, contaminated labware) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (e.g., solutions in DMSO) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage Designated Secure Storage Area Solid_Container->Storage Liquid_Container->Storage EHS_Pickup EHS/Contractor Waste Pickup Storage->EHS_Pickup Disposal_Facility Approved Waste Disposal Facility EHS_Pickup->Disposal_Facility

This compound Waste Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Essential Safety and Logistical Information for Handling EW-7195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of EW-7195.

This document provides critical safety protocols, detailed experimental methodologies, and operational plans for the use of this compound, a potent and selective inhibitor of the TGF-β type I receptor (ALK5). By consolidating essential information, this guide aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in research and development.

Immediate Safety and Handling

All personnel must be familiar with the following safety and handling procedures before working with this compound. This information is derived from the Safety Data Sheet (SDS) provided by MedChemExpress.

1.1 Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. The following should be worn at all times when handling this compound:

PPE CategorySpecific Requirements
Eye/Face Protection Chemical safety goggles or face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

1.2 First Aid Measures

In case of exposure, follow these immediate first aid steps:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

1.3 Storage and Disposal

Proper storage and disposal are crucial for safety and maintaining the integrity of the compound.

AspectProcedure
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage as a powder is -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Disposal Dispose of waste and residues in accordance with local authority requirements. Do not allow product to reach sewage system or any water course.

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of the ALK5 kinase, a key component of the TGF-β signaling pathway.[1] TGF-β signaling plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in later stages. This compound exerts its effect by blocking the phosphorylation of Smad2, a downstream effector of ALK5, thereby inhibiting the nuclear translocation of Smad proteins and subsequent gene transcription that promotes epithelial-to-mesenchymal transition (EMT) and metastasis.[1]

EW7195_Pathway This compound Mechanism of Action TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates pSmad2 Phosphorylated Smad2 ALK5->pSmad2 Phosphorylates EW7195 This compound EW7195->ALK5 Inhibits Smad_complex Smad2/4 Complex pSmad2->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Transcription Gene Transcription (EMT, Metastasis) Nucleus->Transcription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, designed to provide clear, step-by-step guidance.

3.1 In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line of interest (e.g., 4T1 murine breast cancer cells)

  • Complete culture medium

  • Serum-free culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well culture plates

  • 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow to 90-100% confluency.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the cells twice with PBS to remove detached cells.

  • Replace the PBS with serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). A vehicle control (DMSO) should be included.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ).

3.2 Luciferase Reporter Assay

This assay measures the effect of this compound on TGF-β-induced transcriptional activity.

Materials:

  • Cells co-transfected with a TGF-β responsive luciferase reporter plasmid (e.g., pCAGA-luc) and a control Renilla luciferase plasmid.

  • Complete culture medium

  • Recombinant human TGF-β1

  • This compound stock solution (in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well white-walled plate.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 100 pM) for 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

3.3 Immunoblotting

This technique is used to detect changes in protein expression and phosphorylation, such as the phosphorylation of Smad2, in response to this compound treatment.

Materials:

  • Cell lysates from cells treated with this compound and/or TGF-β1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Smad2, anti-Smad2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow and Data Presentation

A typical experimental workflow for evaluating this compound's anti-metastatic potential is outlined below.

EW7195_Workflow Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., 4T1 cells) wound_healing Wound Healing Assay cell_culture->wound_healing luciferase_assay Luciferase Reporter Assay cell_culture->luciferase_assay immunoblotting Immunoblotting (p-Smad2 levels) cell_culture->immunoblotting animal_model Orthotopic Injection of 4T1 cells in mice wound_healing->animal_model Positive Results Lead To luciferase_assay->animal_model Positive Results Lead To immunoblotting->animal_model Positive Results Lead To treatment This compound Treatment (e.g., i.p. injection) animal_model->treatment monitoring Tumor Growth Monitoring treatment->monitoring metastasis_analysis Analysis of Lung Metastasis monitoring->metastasis_analysis

Caption: A logical workflow for investigating the efficacy of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies.

ParameterValueCell Line/ModelReference
IC₅₀ (ALK5) 4.83 nMIn vitro kinase assay[1]
Selectivity >300-fold over p38αIn vitro kinase assay[1]
Effective Concentration (in vitro) 0.5 - 1 µMNMuMG cells[1]
In Vivo Dosage 40 mg/kg (i.p.)Balb/c mice with 4T1 xenografts[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.